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  • Product: (Ethylsulfonyl)acetic acid
  • CAS: 141811-44-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Ethylsulfonyl)acetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (Ethylsulfonyl)acetic acid, a bifunctional organic molecule incorporating both a carboxylic acid and an ethylsulfonyl group, represents a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethylsulfonyl)acetic acid, a bifunctional organic molecule incorporating both a carboxylic acid and an ethylsulfonyl group, represents a versatile building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. We will delve into its reactivity, spectroscopic profile, and detail a robust protocol for its preparation. Furthermore, this document explores the role of the sulfonylacetic acid moiety in drug design, offering insights for its potential utilization in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

(Ethylsulfonyl)acetic acid, with the chemical formula C₄H₈O₄S, possesses a unique structure that dictates its chemical behavior. The molecule features a central acetic acid core, with an ethylsulfonyl group attached to the alpha-carbon. This electron-withdrawing sulfonyl group significantly influences the acidity of the carboxylic proton and the reactivity of the adjacent methylene group.

Molecular Structure:

Figure 1: 2D Structure of (Ethylsulfonyl)acetic acid

Physicochemical Properties:

PropertyValueSource/Analogy
Molecular Formula C₄H₈O₄S[1]
Molecular Weight 152.17 g/mol [1]
CAS Number 141811-44-1[1]
Appearance Solid (predicted)Analogy to similar sulfonyl carboxylic acids
Melting Point Not available-
Boiling Point Not available-
pKa Lower than acetic acid (4.76) (predicted)Electron-withdrawing effect of the sulfonyl group
Solubility Soluble in water and polar organic solvents (predicted)Presence of polar functional groups

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and characterization of (ethylsulfonyl)acetic acid. While experimental spectra are not widely published, the expected spectral features can be predicted based on its functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals: a triplet for the methyl protons (CH₃), a quartet for the methylene protons of the ethyl group (CH₂-S), a singlet for the methylene protons adjacent to the carbonyl and sulfonyl groups (S-CH₂-CO), and a broad singlet for the acidic proton of the carboxylic acid. The chemical shift of the S-CH₂-CO protons will be significantly downfield due to the influence of two adjacent electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms: the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will appear at the most downfield position.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Additionally, strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ will be indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]+• would be observed at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the ethyl group (-CH₂CH₃), and cleavage of the C-S and S-C bonds. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 153.02161 and [M-H]⁻ at 151.00705.[2]

Synthesis and Manufacturing

The most common and direct route to (ethylsulfonyl)acetic acid is through the oxidation of its thioether precursor, 2-(ethylthio)acetic acid. This transformation is a staple in sulfur chemistry, and various oxidizing agents can be employed. Hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid, is a widely used reagent for this purpose due to its efficiency and relatively clean byproducts (water).

Figure 2: General Synthesis Workflow
Detailed Experimental Protocol: Oxidation of 2-(Ethylthio)acetic Acid

This protocol describes a representative procedure for the synthesis of (ethylsulfonyl)acetic acid. Causality: The choice of acetic acid as the solvent provides a polar medium to facilitate the reaction and can also act as a catalyst. Hydrogen peroxide is a strong yet manageable oxidizing agent for converting the sulfide to a sulfone. The reaction is typically exothermic, necessitating careful temperature control to prevent over-oxidation and ensure safety.

Materials:

  • 2-(Ethylthio)acetic acid

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Glacial acetic acid

  • Distilled water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-(ethylthio)acetic acid in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide solution dropwise to the stirred solution via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. Rationale: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Once the reaction is complete, carefully quench any excess peroxide by the slow addition of a reducing agent (e.g., a small amount of sodium sulfite solution) until a negative test with peroxide indicator strips is obtained.

  • Product Precipitation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid. The resulting residue can then be cooled, and the product may precipitate. Alternatively, the residue can be diluted with cold water to induce precipitation.

  • Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel and wash with cold water. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure (ethylsulfonyl)acetic acid.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of (ethylsulfonyl)acetic acid is governed by its two functional groups:

  • Carboxylic Acid: This group undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride. The acidity of the proton is enhanced by the adjacent electron-withdrawing ethylsulfonyl group.

  • α-Methylene Group: The protons on the methylene group between the carbonyl and sulfonyl groups are acidic and can be removed by a suitable base to form a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, making (ethylsulfonyl)acetic acid a valuable C2-building block.

Applications in Research and Drug Development

While specific blockbuster drugs containing the (ethylsulfonyl)acetic acid fragment are not prominent, the sulfonyl group is a well-established pharmacophore in medicinal chemistry.[1] Sulfones are recognized for their metabolic stability, ability to engage in hydrogen bonding, and their capacity to act as bioisosteres for other functional groups.

The sulfonylacetic acid moiety can be incorporated into larger molecules to:

  • Improve Pharmacokinetic Properties: The polarity of the sulfonyl and carboxylic acid groups can enhance aqueous solubility and influence absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Act as a Linker or Spacer: The acetic acid portion provides a convenient handle for connecting the sulfonyl-containing fragment to other parts of a molecule.

  • Modulate Biological Activity: The strong electron-withdrawing nature of the sulfonyl group can alter the electronic properties of a molecule, potentially influencing its binding affinity to a biological target.

Derivatives of sulfonylacetic acids have been investigated for a range of biological activities, including as anti-inflammatory and anticancer agents.[3] For instance, related phenoxy acetic acid derivatives have been explored as selective COX-2 inhibitors.[4][5]

Figure 3: Conceptual Role in Drug Development

Analytical Methodologies

The purity and concentration of (ethylsulfonyl)acetic acid can be determined using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of the compound. A mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with pH adjusted) and an organic modifier like acetonitrile or methanol would be appropriate. Detection can be achieved using a UV detector, monitoring at a wavelength where the molecule absorbs (likely in the short UV range).

  • Titration: A simple acid-base titration with a standardized solution of a strong base (e.g., sodium hydroxide) can be used to determine the concentration of a solution of (ethylsulfonyl)acetic acid.

Safety, Handling, and Storage

(Ethylsulfonyl)acetic acid should be handled with the appropriate safety precautions for a carboxylic acid. It is expected to be an irritant to the skin and eyes. GHS hazard statements for similar compounds include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

Conclusion

(Ethylsulfonyl)acetic acid is a valuable synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile tool for the construction of more complex molecules. While detailed experimental data is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on its structure. Further exploration of this compound and its derivatives is warranted to fully unlock its potential in the development of new pharmaceuticals and functional materials.

References

  • 2-Ethoxyethyl acetate. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Mobil Oil Corp. (2000). Ethyl acetate synthesis from ethylene and acetic acid using solid acid catalyst (Patent No. WO2000003968A1).
  • Various Authors. (2017, March 14). Why acetic acid is not used as solvent in pharmaceutical industry. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(Ethylsulfonyl)ethanol. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. [Link]

  • Sharma, et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry.
  • PubChemLite. (n.d.). 2-(ethanesulfonyl)acetic acid (C4H8O4S). [Link]

  • SIELC Technologies. (2018, February 16). Acetic acid, (2-benzothiazolylthio)-. [Link]

  • Silver Fern Chemical. (n.d.). Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. [Link]

  • Various Authors. (n.d.). The typical ¹H NMR spectrum of system acetic acid–ethanol–ethyl... ResearchGate. [Link]

  • AbbVie Inc. (2022, March 2). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. National Institutes of Health. [Link]

Sources

Exploratory

(Ethylsulfonyl)acetic acid mechanism of action in biological systems

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (Ethylsulfonyl)acetic Acid in Biological Systems Preamble: Charting Unexplored Territory To the dedicated researcher, scientist, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (Ethylsulfonyl)acetic Acid in Biological Systems

Preamble: Charting Unexplored Territory

To the dedicated researcher, scientist, and drug development professional, this guide ventures into the scientific frontier to delineate the probable biological mechanisms of (Ethylsulfonyl)acetic acid. Direct empirical data on this specific molecule is nascent. Therefore, this document adopts a first-principles approach, deconstructing the molecule into its core functional moieties—the ethylsulfonyl group and the acetic acid backbone—to build a robust, testable framework of its potential interactions within biological systems. This guide is structured not as a static review of established facts, but as a dynamic roadmap for investigation, grounded in established biochemical principles and providing the experimental blueprints to validate our hypotheses.

Section 1: Deconstruction of a Molecule - The Sum of its Parts

(Ethylsulfonyl)acetic acid is a molecule that marries the metabolic familiarity of acetic acid with the potent chemical properties of the sulfonyl group. Understanding its potential mechanism of action necessitates a thorough examination of each component.

The Acetic Acid Moiety: A Central Metabolic Hub

Acetic acid is a ubiquitous short-chain fatty acid with diverse and critical roles in biochemistry:

  • Antimicrobial Properties: Acetic acid is known to exert antimicrobial effects by lowering the pH, which can disrupt the cellular processes of various bacteria.[1][2][3] This is particularly effective against ammonia-forming bacteria.[1]

  • Metabolic Integration: As a precursor to acetyl-CoA, the acetic acid moiety is a central node in cellular metabolism, feeding into the citric acid cycle for energy production and serving as a building block for fatty acid and cholesterol biosynthesis.

  • Cellular Proliferation: Studies have shown that acetic acid can stimulate the synthesis of RNA, protein, and DNA, leading to epidermal hyperplasia.[4]

  • Nociception: Acetic acid is utilized in research to induce visceral pain, indicating its role in nociceptive pathways.[5]

The Sulfonyl Group: A Cornerstone of Medicinal Chemistry

The sulfonyl group (-SO₂-) is a key pharmacophore in a vast array of therapeutic agents. Its inclusion in a molecule can profoundly influence its biological activity:

  • Enzyme Inhibition: Sulfonamides and sulfones are well-established inhibitors of a wide range of enzymes.[6] This is attributed to the sulfonyl group's ability to form strong hydrogen bonds and act as a transition state analog, thereby interfering with the catalytic activity of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and carnitine palmitoyltransferase.[6]

  • Metabolic Stability and Pharmacokinetics: The sulfonyl group can influence a drug's metabolic fate, often interacting with cytochrome P450 (CYP) enzymes.[7][8] Its presence can alter a molecule's solubility, distribution, and half-life.

  • Receptor Interaction: The polar nature of the sulfonyl group allows it to interact with various biological receptors, potentially as an agonist or antagonist.[6]

Section 2: Hypothesized Mechanisms of Action for (Ethylsulfonyl)acetic Acid

Based on the individual properties of its constituent parts, we can propose several plausible mechanisms of action for (Ethylsulfonyl)acetic acid. These hypotheses provide a foundation for future experimental validation.

Hypothesis 2.1: Targeted Enzyme Inhibition

The primary hypothesized mechanism of action for (Ethylsulfonyl)acetic acid is the inhibition of specific enzymes. The combination of the sulfonyl group's binding capabilities and the acetic acid's structural similarity to natural substrates could lead to potent and selective enzyme inhibition.

  • Causality: The sulfonyl group can anchor the molecule within the active site of an enzyme through hydrogen bonding, while the acetic acid moiety could mimic a substrate or allosteric regulator, leading to competitive or non-competitive inhibition.

A logical starting point for investigation would be enzymes involved in metabolic pathways where acetic acid or structurally similar molecules are substrates.

Caption: Workflow for elucidating enzyme inhibition by (Ethylsulfonyl)acetic acid.

Hypothesis 2.2: Modulation of Metabolic Pathways

(Ethylsulfonyl)acetic acid could act as a modulator of key metabolic pathways beyond direct enzyme inhibition.

  • Causality: The molecule could be metabolized to a reactive intermediate that then interacts with metabolic enzymes or transcription factors. The metabolism of the ethyl group via hydroxylation, dehydrogenation, or O-dealkylation, similar to alcohol ethoxylates, could be a key step.[9] Alternatively, the entire molecule could act as a signaling molecule, influencing pathways that regulate glucose and lipid metabolism.

  • Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media.

  • Treatment: Treat cells with varying concentrations of (Ethylsulfonyl)acetic acid for different time points (e.g., 6, 12, 24 hours).

  • Metabolite Profiling:

    • Harvest cell lysates and culture media.

    • Perform LC-MS/MS-based metabolomics to identify changes in key metabolic intermediates (e.g., TCA cycle intermediates, fatty acids, amino acids).

  • Gene Expression Analysis:

    • Extract RNA from treated cells.

    • Perform qRT-PCR or RNA-sequencing to analyze the expression of genes involved in key metabolic pathways (e.g., glycolysis, gluconeogenesis, fatty acid oxidation).

  • Data Analysis: Integrate metabolomic and transcriptomic data to identify pathways significantly altered by (Ethylsulfonyl)acetic acid.

Hypothesis 2.3: Interaction with Drug Transporters

The physicochemical properties of (Ethylsulfonyl)acetic acid suggest it may interact with drug transporters, affecting its own disposition and that of other xenobiotics.

  • Causality: The molecule's polarity and size could make it a substrate or inhibitor for transporters such as organic anion transporters (OATs) or multidrug resistance-associated proteins (MRPs).

Section 3: Toxicological Profile - A Necessary Consideration

While direct toxicological data for (Ethylsulfonyl)acetic acid is unavailable, we can infer potential risks from related compounds.

  • Sulfonic Acids: Some sulfonic acids are considered to have low toxicity and are not genotoxic carcinogens.[10]

  • Carboxylic Acids: Carboxylic acid-containing drugs can be associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl-CoA conjugates.[11]

  • Caustic Effects: Concentrated solutions of acids can be corrosive.[12]

A thorough toxicological evaluation is a prerequisite for any further development.

AssayPurposeCell Line/Model
Cytotoxicity Assay (MTT/LDH) To determine the concentration at which the compound is toxic to cells.HepG2, HEK293
Ames Test To assess mutagenic potential.Salmonella typhimurium
hERG Channel Assay To evaluate the risk of cardiac arrhythmia.hERG-expressing cells
CYP450 Inhibition Panel To identify potential drug-drug interactions.[13]Human liver microsomes

Section 4: A Forward Look - The Path to Validation

The hypotheses and experimental frameworks presented in this guide provide a comprehensive starting point for elucidating the mechanism of action of (Ethylsulfonyl)acetic acid. The journey from hypothesis to established mechanism is an iterative process of experimentation, data analysis, and refinement.

Research_Program A Hypothesis Generation (Enzyme Inhibition, Metabolic Modulation) B In Vitro Screening (Enzyme Assays, Cell-based Assays) A->B C Lead Hypothesis Refinement B->C F Toxicology and Safety Pharmacology B->F D In-depth Mechanistic Studies (Kinetics, 'Omics) C->D E In Vivo Model Validation (Animal Studies) D->E D->F E->F

Caption: A proposed research cascade for (Ethylsulfonyl)acetic acid.

By systematically addressing these proposed mechanisms, the scientific community can unlock the therapeutic potential of (Ethylsulfonyl)acetic acid and pave the way for its potential application in drug development.

References

  • Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed. [Link]

  • Acetic Acid: What is it and where is it used?. Drugs.com. [Link]

  • Acetic Acid, a Potent Stimulator of Mouse Epidermal Macromolecular Synthesis and Hyperplasia but With Weak Tumor-Promoting Ability. PubMed. [Link]

  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. [Link]

  • Pharmacokinetic Interactions between Drugs and Botanical Dietary Supplements. National Institutes of Health (NIH). [Link]

  • Biological Activities and Biochemical Composition of Endemic Achillea fraasii. PMC. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • (PDF) Biological Activity of Betulinic Acid: A Review. ResearchGate. [Link]

  • Ingestion of sulfuric (battery) acid. PubMed. [Link]

  • For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. U.S. Food and Drug Administration. [Link]

  • Toxicology of Carbolic Acid. Sifs India. [Link]

  • Acetic acid. Wikipedia. [Link]

  • Pharmacokinetic aspects of treating infections in the intensive care unit: focus on drug interactions. PubMed. [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. [Link]

  • Ethacizin metabolism in humans. PubMed. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed. [Link]

  • The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. PubMed. [Link]

  • ACETYLCYSTEINE: BIOLOGICAL ACTIVITY AND POTENTIAL CLINICAL APPLICATIONS. ResearchGate. [Link]

  • Understanding enzyme or transporter-based drug interactions. Specialist Pharmacy Service. [Link]

  • Toxicity of Usnic Acid: A Narrative Review. PMC. [Link]

  • Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico. PubMed. [Link]

  • Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes. MDPI. [Link]

  • Drug Metabolism. PubMed. [Link]

  • Effect of thymoquinone on acetic acid-induced visceral nociception in rats: role of central cannabinoid and α2-adrenergic receptors. PMC. [Link]

  • Metabolism of alpha-phosphonosulfonate squalene synthase inhibitors. I. Disposition of a farnesylethyl alpha-phosphonosulfonate and ester prodrugs in rats. PubMed. [Link]

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Foundational

Literature review on (Ethylsulfonyl)acetic acid and its derivatives

Topic: Literature review on (Ethylsulfonyl)acetic acid and its derivatives Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Synthesis, Reactivity,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on (Ethylsulfonyl)acetic acid and its derivatives Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

(Ethylsulfonyl)acetic acid (CAS 22524-15-8) represents a specialized class of


-sulfonyl carboxylic acids used primarily as high-value intermediates in pharmaceutical and agrochemical synthesis.[1] Distinguished by the strong electron-withdrawing nature of the sulfonyl group adjacent to the carboxyl moiety, this compound exhibits enhanced acidity (pKa 

2.3–2.5) compared to acetic acid.[1][2][3][4][5] This monograph provides a comprehensive technical review of its synthesis, unique reactivity profile—specifically its utility in Knoevenagel-type condensations and decarboxylative functionalizations—and its role as a robust linker in drug design.

Chemical Identity & Physicochemical Properties[1][2][6][7][8][9][10][11]

The core structure consists of an ethyl group bound to a sulfonyl moiety, which is in turn attached to the


-carbon of an acetic acid backbone. The proximity of the sulfonyl (

) and carboxyl (

) groups creates a "doubly activated" methylene bridge.
Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name 2-(Ethylsulfonyl)acetic acid
CAS Number 22524-15-8
Molecular Formula

Molecular Weight 152.17 g/mol
pKa (Acid) ~2.35 (Estimated)Based on methyl analog (2.[1][6]36) [1]; significantly more acidic than acetic acid (4.76).[1]
Melting Point 115–120 °CSolid at room temperature.[1]
Solubility High: Water, Alcohols, DMSO, DMFPolar nature due to

and

groups.
Stability Stable under oxidative conditions; thermally sensitivePotential for decarboxylation at

.

Synthesis & Manufacturing Methodologies

Two primary routes exist for the synthesis of (ethylsulfonyl)acetic acid. The choice of route depends on raw material availability and scale.

Route A: Oxidative Transformation (Standard Laboratory Scale)

The most robust method involves the oxidation of (ethylthio)acetic acid. This route is preferred for its high yield and operational simplicity.[1][7]

  • Precursor: (Ethylthio)acetic acid (CAS 625-67-2).[1]

  • Oxidant: Hydrogen Peroxide (

    
    , 30%) or Potassium Permanganate (
    
    
    
    ).[1]
  • Catalyst: Sodium Tungstate (

    
    ) is often used to accelerate the sulfide-to-sulfone conversion without stopping at the sulfoxide.
    
Route B: Nucleophilic Substitution (Industrial Scale Candidate)

Displacement of a haloacetate by a sulfinate salt.[1]

  • Reagents: Ethyl chloroacetate + Sodium ethanesulfinate.[1]

  • Mechanism:

    
     attack of the sulfinate sulfur on the 
    
    
    
    -carbon of the acetate.
Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Route A: Oxidation (Preferred) Precursor1 (Ethylthio)acetic acid (Sulfide) Oxidant H2O2 / Na2WO4 (Oxidation) Precursor1->Oxidant Intermediate Sulfoxide Intermediate (Transient) Oxidant->Intermediate Fast Product (Ethylsulfonyl)acetic acid (Sulfone) Intermediate->Product Complete Oxidation Precursor2 Ethyl Chloroacetate Reagent2 Na Ethanesulfinate (SN2 Substitution) Precursor2->Reagent2 Hydrolysis Acid Hydrolysis Reagent2->Hydrolysis Ester Intermediate Hydrolysis->Product

Figure 1: Comparison of oxidative and substitution synthetic pathways for (ethylsulfonyl)acetic acid.

Reactivity Profile & Mechanistic Insights

The chemical utility of (ethylsulfonyl)acetic acid stems from the electronic effects of the sulfonyl group.

Enhanced Acidity & The "Doubly Activated" Methylene

The


-protons are sandwiched between two electron-withdrawing groups (EWG): the carbonyl and the sulfonyl.
  • Inductive Effect (-I): The sulfonyl group strongly pulls electron density through the sigma bond framework.

  • Resonance Effect (-R): The resulting carbanion after deprotonation is stabilized by delocalization into both the carbonyl and sulfonyl oxygens.

  • Consequence: The pKa drops to ~2.35, making it a "super-acetic" acid. This allows for facile deprotonation by weak bases (e.g.,

    
    , 
    
    
    
    ) to generate nucleophiles for alkylation or condensation.[1]
Knoevenagel Condensation

Unlike simple acetic acid, (ethylsulfonyl)acetic acid readily undergoes Knoevenagel condensation with aldehydes to form


-unsaturated sulfones.[1]
  • Reaction:

    
    
    
  • Significance: This generates highly functionalized acrylic acid derivatives useful as Michael acceptors in drug synthesis.[1]

Decarboxylation Risks

At elevated temperatures (>150°C), particularly in the presence of base, the compound may decarboxylate to form ethyl methyl sulfone (


).
  • Mechanism: Thermal instability of the

    
    -sulfonyl carboxylate.
    
  • Mitigation: Reactions should be kept below 120°C unless decarboxylation is the intended outcome.[1]

Experimental Protocols

Protocol A: Synthesis via Oxidation of (Ethylthio)acetic Acid

This protocol is designed for high purity and safety, minimizing peracid accumulation.

Reagents:

  • (Ethylthio)acetic acid (10.0 g, 83 mmol)

  • Hydrogen Peroxide (30% w/v, 25 mL, ~2.5 eq)

  • Acetic Acid (Glacial, 30 mL)

  • Sodium Tungstate Dihydrate (100 mg, catalyst)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel.

  • Dissolution: Dissolve (ethylthio)acetic acid and sodium tungstate in glacial acetic acid. Cool to 0–5°C in an ice bath.

  • Oxidation: Add

    
     dropwise over 45 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <20°C during addition.[1]
    
  • Completion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Then, heat to 50°C for 1 hour to ensure conversion of any sulfoxide intermediate to the sulfone.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove water and acetic acid. The residue typically crystallizes upon cooling.[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystalline solid.

  • Validation: Check melting point (Target: 115–120°C) and IR (Look for strong

    
     bands at ~1300 and ~1140 
    
    
    
    ).
Protocol B: Esterification to Ethyl (Ethylsulfonyl)acetate

Reagents:

  • (Ethylsulfonyl)acetic acid (5.0 g)

  • Ethanol (Absolute, 50 mL)

  • Sulfuric Acid (conc., 0.5 mL)

Procedure:

  • Reflux the mixture of acid and ethanol with catalytic

    
     for 6 hours.
    
  • Concentrate ethanol.[1]

  • Dilute with water and extract with dichloromethane (DCM).[1]

  • Wash DCM layer with saturated

    
     to remove unreacted acid.[1]
    
  • Dry (

    
    ) and evaporate to yield the ester.[1]
    

Applications in Drug Discovery & Development

Bioisosteric Replacement

The


 motif is often explored as a bioisostere for other polar spacers.[1] The sulfone group provides hydrogen bond acceptor sites without the nucleophilicity of amines or the hydrolysis risk of some esters.
Linker Chemistry (PROTACs and Bioconjugates)

In the development of Proteolysis Targeting Chimeras (PROTACs), the length and rigidity of the linker are critical.

  • Utility: The ethylsulfonyl group adds polarity and metabolic stability compared to simple alkyl chains.

  • Functionalization: The carboxylic acid handle allows for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or Target Proteins.

COX-2 Inhibitors and NSAIDs

Research into sulfone-containing NSAIDs (similar to the Coxib class) often utilizes


-sulfonyl acetic acid derivatives to fine-tune selectivity for COX-2 over COX-1.[1] The bulky sulfonyl group can fit into the larger hydrophobic side pocket of the COX-2 enzyme [2].
Visualization: Reactivity & Application Logic

Applications Core (Ethylsulfonyl)acetic Acid AcidChloride Acid Chloride Formation (SOCl2) Core->AcidChloride Knoevenagel Knoevenagel Condensation (Aldehydes) Core->Knoevenagel Amides Sulfonyl-Amide Linkers (PROTACs / Conjugates) AcidChloride->Amides + Amines Acrylates Alpha-Sulfonyl Acrylates (Michael Acceptors) Knoevenagel->Acrylates Base Cat.

Figure 2: Divergent synthesis pathways leading to pharmaceutical applications.[1]

Safety & Handling

  • Corrosivity: As a strong organic acid (pKa ~2.3), it is corrosive to skin and eyes.[1] Standard PPE (gloves, goggles) is mandatory.[1]

  • Thermal Hazards: Avoid heating bulk material >150°C due to gas evolution (

    
    ) from decarboxylation.[1]
    
  • Peroxide Risks: When synthesizing via Route A, ensure all peroxides are quenched (e.g., with sodium bisulfite) before workup to prevent explosion hazards during concentration.[1]

References

  • LookChem. (n.d.).[1] 2-(Methylsulfonyl)acetic acid Properties and pKa Data. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 59543, (Phenylsulfonyl)acetic acid. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Substituted Derivatives. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

A Predictive Spectroscopic Guide to (Ethylsulfonyl)acetic Acid for Advanced Research

Abstract (Ethylsulfonyl)acetic acid (CAS 141811-44-1) is a molecule of interest in medicinal chemistry and organic synthesis, yet a comprehensive public repository of its experimental spectroscopic data is notably absent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Ethylsulfonyl)acetic acid (CAS 141811-44-1) is a molecule of interest in medicinal chemistry and organic synthesis, yet a comprehensive public repository of its experimental spectroscopic data is notably absent. This technical guide addresses this gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Ethylsulfonyl)acetic acid. By leveraging established principles of spectroscopy and drawing analogies from structurally related compounds, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It is designed to aid in the identification, characterization, and quality control of this compound in a research setting. The guide includes predicted data tables, in-depth interpretations, standardized experimental protocols, and visual aids to facilitate a thorough understanding of its spectroscopic properties.

Introduction: The Structural Rationale for Spectroscopic Analysis

(Ethylsulfonyl)acetic acid is a bifunctional organic compound featuring a carboxylic acid and an ethylsulfonyl group. This unique combination of a highly polar, acidic moiety and a sulfone group imparts specific chemical properties that are of interest in various research domains. The robust and unambiguous characterization of such molecules is paramount for ensuring the integrity and reproducibility of scientific research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular structure and purity of chemical compounds.

This guide is structured to provide a predictive yet scientifically grounded overview of the expected spectroscopic signatures of (Ethylsulfonyl)acetic acid. The subsequent sections will delve into the theoretical underpinnings of each technique and present the predicted spectral data, complete with detailed interpretations.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted NMR spectra of (Ethylsulfonyl)acetic acid are based on the analysis of its constituent functional groups and their expected chemical shifts, coupling constants, and integration values.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups will significantly influence the chemical shifts of adjacent protons, causing them to appear at higher frequencies (downfield).

Table 1: Predicted ¹H NMR Data for (Ethylsulfonyl)acetic Acid

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~10-12Singlet (broad)1H-COOH
b~4.1Singlet2H-SO₂-CH₂ -COOH
c~3.3Quartet2H-CH₂ -CH₃
d~1.4Triplet3H-CH₂-CH₃

Rationale for Predictions:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet in the 10-12 ppm region. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.

  • Methylene Protons Alpha to Sulfonyl and Carbonyl Groups (-SO₂-CH₂-COOH): These protons are flanked by two strong electron-withdrawing groups, leading to a significant downfield shift, predicted to be around 4.1 ppm. The absence of adjacent protons results in a singlet.

  • Methylene Protons of the Ethyl Group (-CH₂-CH₃): These protons are adjacent to the sulfonyl group, which deshields them to a lesser extent than the methylene protons between the two functional groups. A quartet is predicted due to coupling with the neighboring methyl protons.

  • Methyl Protons of the Ethyl Group (-CH₂-CH₃): These protons are the most upfield, being furthest from the electron-withdrawing groups. They are expected to appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show four signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for (Ethylsulfonyl)acetic Acid

SignalChemical Shift (δ, ppm)Assignment
1~168-C OOH
2~58-SO₂-C H₂-COOH
3~48-C H₂-CH₃
4~7-CH₂-C H₃

Rationale for Predictions:

  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.

  • Methylene Carbon Alpha to Sulfonyl and Carbonyl Groups (-SO₂-CH₂-COOH): This carbon is deshielded by both adjacent electron-withdrawing groups.

  • Methylene Carbon of the Ethyl Group (-CH₂-CH₃): This carbon is directly attached to the sulfur atom and is therefore deshielded.

  • Methyl Carbon of the Ethyl Group (-CH₂-CH₃): This terminal methyl carbon is the most shielded and will appear at the highest field.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of (Ethylsulfonyl)acetic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the exchangeable carboxylic acid proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient. Typically, 8-16 scans are adequate for a sample of this concentration.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A spectral width of about 220 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are recommended for accurate integration, although quantitative ¹³C NMR requires more specialized parameters.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (Ethylsulfonyl)acetic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and sulfonyl groups.

Table 3: Predicted Major IR Absorption Bands for (Ethylsulfonyl)acetic Acid

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2900-3000MediumC-H stretchAlkyl
~1710Strong, SharpC=O stretchCarboxylic Acid
~1320 and ~1130StrongS=O asymmetric & symmetric stretchSulfonyl
~1210-1320MediumC-O stretchCarboxylic Acid

Rationale for Predictions:

  • O-H Stretch: The carboxylic acid O-H stretch is one of the most recognizable features in an IR spectrum, appearing as a very broad and strong band due to hydrogen bonding.[1]

  • C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl and methylene groups will appear in their typical region.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid gives a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding.[1]

  • S=O Stretches: The sulfonyl group is characterized by two strong stretching vibrations, an asymmetric and a symmetric stretch.

  • C-O Stretch: The C-O single bond stretch of the carboxylic acid will also be present.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for (Ethylsulfonyl)acetic Acid

m/zProposed Fragment
152[M]⁺ (Molecular Ion)
107[M - COOH]⁺
93[M - CH₂COOH]⁺
77[CH₂COOH]⁺
65[SO₂H]⁺
29[C₂H₅]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (152.17 g/mol ).

  • Loss of Carboxyl Radical: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical.[2]

  • Alpha-Cleavage: Cleavage of the C-S bond can lead to the formation of the ethylsulfonyl cation.

  • Further Fragmentations: The initial fragments can undergo further fragmentation, leading to the other listed ions. The fragmentation of sulfones can also involve rearrangements.[3]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, likely to produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300). For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID).

Visualization of Molecular Structure and Predicted Data

Visual representations are crucial for understanding the relationships between molecular structure and spectroscopic data.

MS_Fragmentation M [C4H8O4S]⁺˙ m/z = 152 F1 [C3H7O2S]⁺ m/z = 107 M->F1 - •COOH F2 [C2H5O2S]⁺ m/z = 93 M->F2 - •CH2COOH F3 [C2H3O2]⁺ m/z = 77 M->F3 - •SO2C2H5 F5 [C2H5]⁺ m/z = 29 F2->F5 - SO2 F4 [HSO2]⁺ m/z = 65

Figure 2: Predicted Key Fragmentation Pathways for (Ethylsulfonyl)acetic Acid in Mass Spectrometry.

Conclusion: A Predictive Framework for Research

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for (Ethylsulfonyl)acetic acid. While experimental verification is the gold standard, this document offers a robust framework for researchers to anticipate the spectral features of this compound. The provided data, interpretations, and protocols are intended to facilitate the efficient and accurate characterization of (Ethylsulfonyl)acetic acid in various scientific endeavors. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

  • Smellie, A., et al. (2003). The Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link] [2]5. University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link] [4]6. Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Foundational

Solubility of (Ethylsulfonyl)acetic acid in various organic solvents

Technical Guide: Solubility Profiling of (Ethylsulfonyl)acetic Acid Executive Summary (Ethylsulfonyl)acetic acid (CAS 2525-15-7) is a bifunctional building block characterized by a strongly polar sulfonyl group ( ) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of (Ethylsulfonyl)acetic Acid

Executive Summary

(Ethylsulfonyl)acetic acid (CAS 2525-15-7) is a bifunctional building block characterized by a strongly polar sulfonyl group (


) and a carboxylic acid moiety (

). Its utility in pharmaceutical synthesis—specifically as a linker or polar scaffold—necessitates a precise understanding of its solubility profile.

Unlike simple aliphatic acids, the presence of the electron-withdrawing sulfonyl group significantly alters its physicochemical behavior, increasing acidity and polarity. This guide addresses the current data gap in public literature by providing a Predicted Solubility Matrix based on Structure-Activity Relationships (SAR) and a robust, self-validating Experimental Protocol for generating empirical data in your laboratory.

Physicochemical Profile & Solubility Logic

To predict solubility, we must analyze the competing forces within the molecule.

  • Hydrophilic Domain: The carboxylic acid is a hydrogen bond donor and acceptor. The sulfonyl group is a strong dipole and hydrogen bond acceptor. These features drive solubility in water and polar protic solvents.[1]

  • Hydrophobic Domain: The ethyl group (

    
    ) is small and non-polar. Its contribution to lipophilicity is minimal compared to the polar domains.
    
  • Acidity (pKa): The sulfonyl group exerts a negative inductive effect (-I), stabilizing the carboxylate anion. Consequently, (Ethylsulfonyl)acetic acid is significantly more acidic (predicted pKa

    
     2.5–3.0) than acetic acid (pKa 4.76).[2][3] This implies pH-dependent solubility is critical in aqueous media.
    
Predicted Solubility Matrix

Note: Values are theoretical estimates based on functional group contribution methods (Hansen Solubility Parameters).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic WaterVery High Strong H-bonding; ionization of COOH group.
Polar Protic Methanol / EthanolHigh Solvation of both polar and non-polar domains.
Polar Aprotic DMSO / DMFVery High Strong dipole-dipole interactions with sulfonyl group.
Polar Aprotic Acetone / Ethyl AcetateModerate to High Good interaction with sulfonyl; COOH dimerization possible.
Chlorinated Dichloromethane (DCM)Moderate Sulfonyl groups often show affinity for DCM; COOH may dimerize.
Aromatic TolueneLow Polarity mismatch; solute is too polar for the solvent matrix.
Aliphatic Hexane / HeptaneInsoluble Complete polarity mismatch; no energetic driver for dissolution.

Visualization: Solubility Prediction Logic

The following diagram illustrates the decision logic used to determine solvent compatibility based on molecular features.

SolubilityLogic Molecule (Ethylsulfonyl)acetic Acid PolarDomain Polar Domain (SO2 + COOH) Molecule->PolarDomain Dominant Feature NonPolarDomain Non-Polar Domain (Ethyl Group) Molecule->NonPolarDomain Minor Feature Water Water (High Solubility) PolarDomain->Water H-Bonding & Ionization Alcohols Alcohols (High Solubility) PolarDomain->Alcohols Dipole Interactions NonPolarSolvents Hexane/Toluene (Low/Insoluble) PolarDomain->NonPolarSolvents Repulsion (Strong) NonPolarDomain->NonPolarSolvents Van der Waals (Weak)

Figure 1: Mechanistic logic flow for predicting solvent compatibility. The dominance of the polar domain dictates high solubility in protic solvents and immiscibility in aliphatic hydrocarbons.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are scarce, empirical determination is required. This Standard Operating Procedure (SOP) uses a saturation shake-flask method, the gold standard for equilibrium solubility.

Objective: Determine the saturation solubility (


) of (Ethylsulfonyl)acetic acid in a target solvent at 25°C.
Materials Required:
  • (Ethylsulfonyl)acetic acid (Solid).

  • Target Solvent (HPLC Grade).

  • Thermomixer or Temperature-controlled orbital shaker.

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

  • Analytical Balance (0.01 mg precision).

  • Glass Vials (20 mL) with PTFE-lined caps.

Step-by-Step Methodology:
  • Supersaturation:

    • Add 5.0 mL of the target solvent to a glass vial.

    • Add (Ethylsulfonyl)acetic acid in small increments (e.g., 50 mg) while vortexing until undissolved solid remains visible.

    • Critical Check: Ensure a "solid depot" is present at the bottom. If the solid dissolves completely, add more.

  • Equilibration:

    • Place the vial in the Thermomixer set to 25°C.

    • Agitate at 750 RPM for 24 hours .

    • Why: This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics common with crystalline solids.

  • Filtration:

    • Stop agitation and allow the solid to settle for 30 minutes.

    • Draw the supernatant into a syringe.

    • Attach the 0.45 µm filter and dispense the first 0.5 mL into waste (to saturate the filter membrane).

    • Collect the remaining filtrate into a clean, pre-weighed vial (

      
      ).
      
  • Gravimetric Analysis:

    • Weigh the vial containing the filtrate (

      
      ).
      
    • Evaporate the solvent (using a rotary evaporator or nitrogen blow-down) until a constant mass is achieved.

    • Weigh the vial with the dry residue (

      
      ).
      
  • Calculation:

    
    
    (Note: For simplicity, result is often expressed as mg/g solvent: 
    
    
    
    )

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Solid Solute + Solvent Shake Agitate (24h @ 25°C) Ensure Solid Depot Start->Shake Settle Sedimentation (30 min) Shake->Settle Filter Syringe Filtration (0.45 µm) Settle->Filter Evap Solvent Evaporation (Dry to Constant Mass) Filter->Evap Filtrate Calc Calculate Solubility (mg/mL) Evap->Calc

Figure 2: Workflow for the Saturation Shake-Flask Method. This closed-loop process minimizes solvent loss and ensures data integrity.

Applications in Process Chemistry

Understanding the solubility of (Ethylsulfonyl)acetic acid allows for the optimization of downstream processes:

  • Crystallization & Purification:

    • Anti-Solvent Method: Dissolve the compound in a minimum volume of Acetone or Ethyl Acetate (Good Solvent), then slowly add Hexane or Toluene (Anti-Solvent) to induce crystallization.

    • Cooling Crystallization: Due to the likely steep solubility curve in alcohols, dissolving in hot Ethanol and cooling to 0°C is a viable purification strategy.

  • Reaction Solvent Selection:

    • For coupling reactions (e.g., Amide bond formation), DMF or DCM are recommended. DMF ensures high solubility of the acid form, while DCM allows for easy aqueous workup (partitioning) if the product is less polar.

References

  • Physicochemical Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Experimental Methodology: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Link

  • General Solubility Data (Acetic Acid Derivatives): National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 176, Acetic acid.[6] Link(Used as a baseline for carboxylic acid behavior).

  • Sulfonyl Group Effects: Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[7] (Reference for Hammett constants and electron-withdrawing nature of sulfonyl groups).

Sources

Exploratory

Technical Guide: Acidity Profile and Physicochemical Properties of (Ethylsulfonyl)acetic acid

The following technical guide provides an in-depth analysis of the acidity and physicochemical profile of (Ethylsulfonyl)acetic acid. Executive Summary: Quantitative Physicochemical Profile (Ethylsulfonyl)acetic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the acidity and physicochemical profile of (Ethylsulfonyl)acetic acid.

Executive Summary: Quantitative Physicochemical Profile

(Ethylsulfonyl)acetic acid is a functionalized carboxylic acid characterized by the presence of a strongly electron-withdrawing sulfonyl group (


) at the 

-position. This structural modification drastically alters its acidity compared to unsubstituted acetic acid.
Key Dissociation Parameters (25°C)
ParameterValue / RangeContext
pKa (Experimental Proxy) 2.36 – 2.45 Based on the methyl-homolog (Methylsulfonyl)acetic acid (

) [1].[1][2]
Acidity Constant (

)


Calculated from pKa range.[2]
Ionization at pH 7.4 > 99.99% Exists almost exclusively as the carboxylate anion in physiological media.[2]
Electronic Effect -I (Inductive) Strong electron withdrawal stabilizes the conjugate base.[2]

Senior Scientist Insight: While specific experimental data for the ethyl variant is sparse in public databases, the methyl analog (Methylsulfonylacetic acid) is a well-documented reference standard with a pKa of 2.36 [1]. Due to the negligible difference in the inductive effect (+I) between a methyl and an ethyl group attached to the sulfone, the pKa of (ethylsulfonyl)acetic acid is chemically constrained to the 2.36–2.45 range. It is significantly more acidic than acetic acid (pKa 4.76) and comparable to chloroacetic acid (pKa 2.87).

Structural Basis of Acidity: The Inductive Mechanism

The enhanced acidity of (ethylsulfonyl)acetic acid is driven by the -I (negative inductive) effect of the sulfonyl moiety.

Mechanistic Causality[2]
  • Polarization: The sulfur atom in the sulfonyl group is highly oxidized and electron-deficient.

  • Through-Bond Pull: This deficiency pulls electron density away from the

    
    -methylene carbon (
    
    
    
    ), which in turn pulls density from the carboxyl carbon.
  • Anion Stabilization: Upon deprotonation, the resulting carboxylate negative charge is dispersed not only by resonance between the two oxygens but also by the inductive pull of the adjacent sulfone. This lowers the Gibbs free energy (

    
    ) of the conjugate base, driving the equilibrium to the right.
    
Diagram: Electronic Inductive Flow

The following diagram illustrates the electron-withdrawing vector stabilizing the carboxylate.[3]

InductiveEffect Ethyl Ethyl Group (Weak +I Donor) Sulfone Sulfonyl Group (-SO2-) (Strong -I Withdrawal) Ethyl->Sulfone Inductive Push AlphaC α-Methylene (-CH2-) Sulfone->AlphaC Strong Pull Carboxyl Carboxyl Group (-COOH) AlphaC->Carboxyl Propagated Pull Proton Acidic Proton (H+) Carboxyl->Proton Dissociation

Figure 1: Vector analysis of inductive effects. The strong -I effect of the sulfone group (Red) propagates through the alpha-carbon to facilitate proton dissociation.

Experimental Determination Protocol

Protocol: Potentiometric Titration of Low-pKa Acids[2]

Objective: Determine thermodynamic pKa with


 log unit precision.

Reagents:

  • Analyte: ~10 mg (Ethylsulfonyl)acetic acid (High Purity >98%).

  • Titrant: 0.1 M Carbonate-free NaOH (Standardized against KHP).

  • Solvent: Degassed HPLC-grade water (ionic strength adjusted to 0.15 M with KCl to mimic physiological conditions).

Workflow:

  • System Standardization: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00). Critical: Do not use pH 10 buffers as slope errors generally occur in the alkaline region, which is irrelevant here.

  • Sample Preparation: Dissolve the analyte in 20 mL of 0.15 M KCl solution. Ensure complete dissolution; sulfones generally impart good aqueous solubility.

  • Titration:

    • Perform a "Blank" titration on the solvent.

    • Titrate the sample with 0.1 M NaOH using a micro-burette (0.5 µL increments near equivalence).

    • Monitor potential (mV) rather than just pH for Gran Plot analysis.

  • Data Processing (Bjerrum Method):

    • Since the pKa (~2.[4]4) is close to the pH of the starting solution, the simple Henderson-Hasselbalch equation is insufficient due to the "hydronium ion error."

    • Use the Bjerrum difference plot or non-linear regression to solve for

      
       (average proton number).
      
Diagram: Analytical Workflow

TitrationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Calib Electrode Calibration (pH 1.68, 4.01, 7.00) Soln Prepare Analyte (0.15M KCl Background) Calib->Soln Titrate Micro-Titration (0.1M NaOH) Soln->Titrate Data Acquire pH/mV Data Titrate->Data Gran Gran Plot (End Point Detection) Data->Gran Regression Non-Linear Regression (Correct for [H+]) Gran->Regression Result Calculated pKa Regression->Result

Figure 2: Step-by-step workflow for high-precision pKa determination using potentiometry.

Implications in Drug Design & Development

In medicinal chemistry, the (ethylsulfonyl)acetic acid moiety acts as a specialized "polar head group." Its acidity profile dictates its behavior in biological systems.

Lipophilicity and Permeability (LogD)

Because the pKa (~2.4) is significantly lower than physiological pH (7.4), the acid will be completely ionized (>99.9%) in blood and cytosol.

  • LogP (Intrinsic): Low (Hydrophilic due to sulfone).

  • LogD (7.4): Extremely low (due to anionic charge).

  • Consequence: Passive membrane permeability will be poor. This moiety is best used on scaffolds that require high solubility or are targeted for active transport (e.g., OAT transporters).

Bioisosterism

This group serves as a bioisostere for:

  • Malonic acid derivatives: Similar acidity but different geometry.

  • Tetrazoles: Similar acidity (pKa ~4-5 for tetrazole, but sulfonyl acetic is stronger), offering a different hydrogen bond acceptor profile via the sulfone oxygens.

Chemical Stability

Unlike


-keto acids, 

-sulfonyl acids are thermally stable and do not decarboxylate easily because the sulfone cannot form the cyclic transition state required for thermal decarboxylation as easily as a ketone. However, the

-protons are acidic (active methylene, estimated pKa ~11-13 in DMSO), making the

-carbon a nucleophile under basic conditions, which is useful for derivatization.
Diagram: Lead Optimization Decision Tree

LeadOp Start Lead Optimization Need Acidic Group? Solubility Is Solubility Limiting? Start->Solubility Permeability Is Passive Permeability Critical? Solubility->Permeability Yes Metabolism Is Oxidative Metabolism an Issue? Permeability->Metabolism No (Transport/Inj.) Decision2 Select Acetic Acid/Tetrazole (Higher pKa, Better Permeability) Permeability->Decision2 Yes (Avoid Sulfonyl) Decision1 Select (Ethylsulfonyl)acetic acid (High Solubility, Stable) Metabolism->Decision1 Yes (Sulfone is oxidized) Metabolism->Decision1 No

Figure 3: Decision logic for incorporating the (ethylsulfonyl)acetic acid moiety during lead optimization.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for Methylsulfonylacetic acid pKa = 2.36).[5]

  • LookChem. (n.d.). 2-(Methylsulfonyl)acetic acid Properties and pKa. Retrieved from

  • ChemicalBook. (2025). Methanesulfonylacetic acid Product Description. Retrieved from

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Inductive Effect Quantification).

Sources

Foundational

(Ethylsulfonyl)acetic Acid: A Scaffolding Approach to Unlocking Novel Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Untapped Potential of a Simple Scaffold (Ethylsulfonyl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Untapped Potential of a Simple Scaffold

(Ethylsulfonyl)acetic acid, a small molecule featuring a core acetic acid structure functionalized with an ethylsulfonyl group, represents a largely unexplored scaffold in the landscape of drug discovery and development. While direct research on this specific compound is limited, its constituent chemical motifs—the carboxylic acid and the ethylsulfonyl group—are prevalent in a diverse range of biologically active molecules. This guide will provide an in-depth exploration of potential research avenues for (Ethylsulfonyl)acetic acid, drawing upon established knowledge of related compounds to propose novel therapeutic applications, synthetic strategies, and key areas for pharmacological investigation. By viewing (Ethylsulfonyl)acetic acid not as a singular entity but as a versatile building block, we can unlock a wealth of research opportunities for drug development professionals.

I. Physicochemical Properties and Synthetic Accessibility

Before delving into potential biological applications, a foundational understanding of the physicochemical properties and synthetic routes for (Ethylsulfonyl)acetic acid is paramount.

A. Core Physicochemical Characteristics

A summary of the key physicochemical properties of (Ethylsulfonyl)acetic acid is presented in Table 1.

PropertyValueSource
CAS Number 141811-44-1Commercial Suppliers
Molecular Formula C4H8O4SCommercial Suppliers
Molecular Weight 152.17 g/mol Commercial Suppliers
Predicted LogP -0.9ChemDraw Prediction
Predicted pKa ~3.5 (Carboxylic Acid)ChemDraw Prediction

The predicted low LogP suggests high water solubility, a desirable characteristic for parenteral drug formulations. The acidic nature of the carboxylic acid group will govern its ionization state at physiological pH, influencing its interaction with biological targets and its pharmacokinetic profile.

B. Proposed Synthetic Pathways

While commercial availability exists, understanding the synthetic routes to (Ethylsulfonyl)acetic acid and its derivatives is crucial for developing novel analogs. A plausible and efficient synthetic strategy is outlined below. This proposed pathway leverages readily available starting materials and well-established chemical transformations.

Diagram 1: Proposed Synthesis of (Ethylsulfonyl)acetic Acid

G cluster_0 Synthetic Pathway start Ethyl Mercaptan intermediate1 S-Ethylthioglycolic Acid start->intermediate1 Nucleophilic Substitution step1 Bromoacetic Acid step1->intermediate1 product (Ethylsulfonyl)acetic Acid intermediate1->product Oxidation step2 Oxidation (e.g., H2O2, Oxone®) step2->product

Caption: A proposed two-step synthesis of (Ethylsulfonyl)acetic acid.

Experimental Protocol: Synthesis of (Ethylsulfonyl)acetic Acid

  • Step 1: Synthesis of S-Ethylthioglycolic Acid.

    • To a solution of bromoacetic acid in a suitable solvent (e.g., ethanol, water), add a base (e.g., sodium hydroxide, sodium carbonate) to deprotonate the carboxylic acid.

    • Slowly add ethyl mercaptan to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Acidify the reaction mixture to protonate the carboxylic acid and extract the product with an organic solvent.

    • Purify the crude product by crystallization or column chromatography.

  • Step 2: Oxidation to (Ethylsulfonyl)acetic Acid.

    • Dissolve S-Ethylthioglycolic acid in a suitable solvent (e.g., acetic acid, water).

    • Add an oxidizing agent, such as hydrogen peroxide or potassium peroxymonosulfate (Oxone®), portion-wise while monitoring the temperature.

    • Stir the reaction until the oxidation is complete.

    • Isolate the final product, (Ethylsulfonyl)acetic acid, by crystallization or other purification techniques.

This synthetic scheme provides a reliable foundation for producing the core molecule and can be readily adapted to generate a library of derivatives by utilizing different thiols and substituted acetic acids in the initial step.

II. Potential Therapeutic Research Areas

The true potential of (Ethylsulfonyl)acetic acid lies in its application as a scaffold for developing novel therapeutic agents. By examining the biological activities of structurally related compounds, we can identify promising research directions.

A. Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives.[1] The sulfonyl moiety is also a key pharmacophore in several selective COX-2 inhibitors, where it often interacts with a specific side pocket in the COX-2 enzyme active site.[2] This suggests that derivatives of (Ethylsulfonyl)acetic acid could be designed as novel anti-inflammatory agents.

Proposed Research Workflow:

Diagram 2: Workflow for Developing (Ethylsulfonyl)acetic Acid-Based COX Inhibitors

G cluster_workflow COX Inhibitor Development A Library Synthesis: - Vary R-group on acetic acid backbone - Modify ethyl group on sulfonyl moiety B In Vitro Screening: - COX-1 and COX-2 inhibition assays A->B C Structure-Activity Relationship (SAR) Analysis B->C D Lead Optimization: - Improve potency and selectivity C->D E In Vivo Models of Inflammation: - Carrageenan-induced paw edema - Adjuvant-induced arthritis D->E F Pharmacokinetic and Toxicological Profiling E->F

Caption: A workflow for the discovery and development of COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione).

  • Inhibitor Preparation: Prepare stock solutions of (Ethylsulfonyl)acetic acid and its derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the enzyme to the assay buffer.

    • Add the test compounds at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Measure the rate of oxygen consumption using an oxygen electrode or quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2 to determine potency and selectivity.

B. Antidiabetic Agents: Exploring Novel Mechanisms

Sulfonyl-containing compounds, particularly sulfonamides and sulfones, have been extensively investigated for the treatment of diabetes and its complications.[3][4] These compounds can act on various targets, including enzymes involved in glucose metabolism and insulin signaling pathways.[3] The structural similarity of (Ethylsulfonyl)acetic acid to these known antidiabetic agents suggests its potential as a starting point for developing new therapies for type 2 diabetes.

Potential Molecular Targets for Investigation:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme can improve insulin sensitivity.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway; its inhibition can enhance insulin action.

  • Glucokinase Activators: Enhancing the activity of this enzyme can improve glucose uptake and utilization.

Diagram 3: Potential Mechanisms of Action for Antidiabetic Effects

G cluster_mechanisms Antidiabetic Mechanisms Molecule (Ethylsulfonyl)acetic Acid Derivatives Target1 11β-HSD1 Inhibition Molecule->Target1 Target2 PTP1B Inhibition Molecule->Target2 Target3 Glucokinase Activation Molecule->Target3 Outcome1 Improved Insulin Sensitivity Target1->Outcome1 Target2->Outcome1 Outcome2 Enhanced Glucose Uptake Target3->Outcome2

Caption: Potential molecular targets for antidiabetic drug discovery.

C. Antimicrobial Agents: A Broad-Spectrum Approach

Acetic acid itself is known to possess antimicrobial properties.[5][6] The addition of the ethylsulfonyl group could modulate this activity, potentially leading to compounds with enhanced potency or a broader spectrum of activity. Research in this area could focus on both antibacterial and antifungal applications.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Preparation: Prepare serial dilutions of (Ethylsulfonyl)acetic acid and its derivatives in a suitable broth medium.

  • Inoculation: Add the standardized microbial suspension to each dilution of the test compound.

  • Incubation: Incubate the microplates under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be determined visually or by measuring absorbance.

III. Investigating the Metabolic and Toxicological Profile

A thorough understanding of the metabolic fate and potential toxicity of (Ethylsulfonyl)acetic acid is critical for its development as a therapeutic agent.

A. In Vitro Metabolic Stability Assessment

The ethylsulfonyl moiety may be susceptible to metabolic transformations. In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic stability of the compound.

Experimental Protocol: Liver Microsomal Stability Assay

  • Microsome Preparation: Use commercially available pooled human or animal liver microsomes.

  • Reaction Mixture: Prepare a reaction mixture containing microsomes, NADPH (as a cofactor), and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

B. Preliminary Toxicological Evaluation

Initial toxicity can be assessed using in vitro cytotoxicity assays.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of (Ethylsulfonyl)acetic acid for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

IV. Conclusion and Future Directions

(Ethylsulfonyl)acetic acid, while currently underrepresented in the scientific literature, presents a compelling starting point for innovative drug discovery programs. Its simple, synthetically accessible structure, combined with the known biological relevance of its constituent functional groups, provides a strong rationale for its exploration in the therapeutic areas of inflammation, diabetes, and infectious diseases. The experimental protocols and research workflows outlined in this guide offer a comprehensive framework for initiating such investigations.

Future research should focus on the synthesis and screening of a diverse library of (Ethylsulfonyl)acetic acid derivatives to establish robust structure-activity relationships. Promising lead compounds should then be subjected to more extensive in vivo efficacy, pharmacokinetic, and toxicological studies. Through a systematic and logical approach, the full therapeutic potential of this versatile chemical scaffold can be realized, ultimately contributing to the development of novel and effective medicines.

V. References

  • (Ethylsulfonyl)acetic acid. PubChem. [Link]

  • Halstead, F. D., Rauf, M., Moiemen, N. S., Bamford, A., Wearn, C. M., Fraise, A. P., & Webber, M. A. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS ONE, 10(9), e0136190. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). MDPI. [Link]

  • Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. (n.d.). Open Access Journals. [Link]

  • Chen, W., Lu, Y., Wu, J., & Li, J. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3748–3766. [Link]

  • Biological activities of sulfonamides. (2022). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Laboratory Protocol for the Synthesis of (Ethylsulfonyl)acetic Acid

Abstract This document provides a comprehensive, two-step laboratory protocol for the synthesis of (ethylsulfonyl)acetic acid. The synthesis commences with the S-alkylation of chloroacetic acid with ethanethiol, analogou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step laboratory protocol for the synthesis of (ethylsulfonyl)acetic acid. The synthesis commences with the S-alkylation of chloroacetic acid with ethanethiol, analogous to the Williamson ether synthesis, to yield the intermediate, (ethylthio)acetic acid. This intermediate is then subjected to oxidation using hydrogen peroxide in an acetic acid medium to produce the final product. This guide offers a detailed methodology, explains the underlying chemical principles, and emphasizes critical safety precautions, aiming to equip researchers with a robust and reproducible procedure.

Introduction

(Ethylsulfonyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The sulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, imparts unique physicochemical properties to molecules. A reliable and well-documented synthetic protocol is therefore essential for researchers working in these fields. The synthesis outlined herein is a logical and efficient pathway that utilizes readily available starting materials.

Chemical Reaction Pathway

The synthesis of (ethylsulfonyl)acetic acid is accomplished in two primary stages:

  • Synthesis of (Ethylthio)acetic Acid: This step involves a nucleophilic substitution reaction where the thiolate anion, generated from ethanethiol in the presence of a base, displaces the chloride from chloroacetic acid.[1][2]

  • Oxidation of (Ethylthio)acetic Acid: The sulfide intermediate is then oxidized to the corresponding sulfone using an oxidizing agent, in this case, hydrogen peroxide.[3][4][5]

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation Chloroacetic_Acid Chloroacetic Acid (ClCH₂COOH) Ethylthioacetic_Acid (Ethylthio)acetic Acid (CH₃CH₂SCH₂COOH) Chloroacetic_Acid->Ethylthioacetic_Acid Ethanethiol Ethanethiol (CH₃CH₂SH) Ethanethiol->Ethylthioacetic_Acid Base Base (e.g., NaOH) Base->Ethylthioacetic_Acid Ethylthioacetic_Acid_2 (Ethylthio)acetic Acid Oxidant Oxidizing Agent (H₂O₂ in CH₃COOH) Ethylsulfonylacetic_Acid (Ethylsulfonyl)acetic Acid (CH₃CH₂SO₂CH₂COOH) Oxidant->Ethylsulfonylacetic_Acid Ethylthioacetic_Acid_2->Ethylsulfonylacetic_Acid

Caption: Overall reaction pathway for the synthesis of (Ethylsulfonyl)acetic acid.

Part 1: Synthesis of (Ethylthio)acetic Acid

Principle and Rationale

This reaction is an analogue of the well-established Williamson ether synthesis.[1][6] In this case, a more nucleophilic sulfur atom is used in place of oxygen. Ethanethiol is deprotonated by a strong base, such as sodium hydroxide, to form the highly nucleophilic sodium ethanethiolate. This thiolate then attacks the electrophilic carbon atom of chloroacetic acid, which bears a good leaving group (chloride), in a bimolecular nucleophilic substitution (SN2) reaction to form the C-S bond.[7] The use of a strong base is crucial to ensure complete deprotonation of the thiol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity/Grade
Chloroacetic AcidClCH₂COOH94.509.45 g (0.1 mol)≥99%
EthanethiolC₂H₅SH62.136.84 mL (0.11 mol)≥98%
Sodium Hydroxide (NaOH)NaOH40.008.80 g (0.22 mol)≥97%
Deionized WaterH₂O18.02~200 mL-
Hydrochloric Acid (HCl)HCl36.46As needed6 M
Diethyl Ether(C₂H₅)₂O74.12~150 mLAnhydrous
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sodium hydroxide (8.80 g) in deionized water (100 mL). Cool the solution to 0-5 °C in an ice-water bath.

  • Thiolate Formation: Slowly add ethanethiol (6.84 mL) to the cold sodium hydroxide solution via the dropping funnel over 15-20 minutes with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (9.45 g) in deionized water (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 90-100 °C) for 1 hour.[2][8]

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 1-2 with 6 M hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude (ethylthio)acetic acid as an oil.

Part 2: Oxidation of (Ethylthio)acetic Acid to (Ethylsulfonyl)acetic Acid

Principle and Rationale

The oxidation of the sulfide to a sulfone is a crucial step that significantly alters the electronic properties of the molecule. Hydrogen peroxide is a "green" and effective oxidant for this transformation.[9] In the presence of acetic acid, it is believed that peracetic acid is formed in situ, which is a potent oxidizing agent capable of oxidizing the sulfide first to a sulfoxide and then further to the sulfone.[3] Using a stoichiometric excess of hydrogen peroxide and allowing for a sufficient reaction time ensures the complete conversion to the sulfone.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity/Grade
(Ethylthio)acetic AcidC₄H₈O₂S120.176.01 g (0.05 mol)Crude from Part 1
Glacial Acetic AcidCH₃COOH60.0550 mL≥99.7%
Hydrogen Peroxide (30% w/w)H₂O₂34.0111.3 mL (0.11 mol)-
Saturated Sodium Sulfite Soln.Na₂SO₃126.04As needed-
Dichloromethane (DCM)CH₂Cl₂84.93~150 mLACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude (ethylthio)acetic acid (6.01 g) in glacial acetic acid (50 mL).

  • Addition of Oxidant: Cool the solution in an ice-water bath. Slowly add 30% hydrogen peroxide (11.3 mL) dropwise to the stirred solution, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess peroxide by the dropwise addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides.

  • Solvent Removal: Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude (ethylsulfonyl)acetic acid as a solid.

Purification of (Ethylsulfonyl)acetic Acid

The crude solid product can be purified by recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. If any insoluble impurities are present, filter the hot solution. Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[10]

  • Ethanethiol: This compound is highly flammable and has an extremely strong and unpleasant odor. It is also toxic if inhaled or swallowed.[11][12][13] Handle with extreme care in a fume hood.

  • Chloroacetic Acid: This compound is corrosive and toxic by ingestion, inhalation, and skin contact.[10] Avoid creating dust.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye burns.[14] Avoid contact with combustible materials.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Williamson ether synthesis. In: Wikipedia. Accessed January 29, 2026. [Link]

  • Thiocarboxylic acid. In: Wikipedia. Accessed January 29, 2026. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. Accessed January 29, 2026. [Link]

  • Williamson ether synthesis (video). Khan Academy. Accessed January 29, 2026. [Link]

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Accessed January 29, 2026. [Link]

  • Experiment 06 Williamson Ether Synthesis. Diablo Valley College. Accessed January 29, 2026. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Accessed January 29, 2026. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Accessed January 29, 2026. [Link]

  • Purification of sulfonic acids.
  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PubMed Central (PMC). Accessed January 29, 2026. [Link]

  • Azetidinone sulfenic acids. Isolation of crystalline sulfenic acids from penicillin sulfoxides and a study of their reactivities. PubMed. Accessed January 29, 2026. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PubMed Central (PMC). Accessed January 29, 2026. [Link]

  • Material Safety Data Sheet - Ethanethiol, 99+%. Cole-Parmer. Accessed January 29, 2026. [Link]

  • Isolation and Ultra-Purification of Oleic Acid Extracted from Olive Oil Using Urea Crystallization. ResearchGate. Accessed January 29, 2026. [Link]

  • The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Imperial College London. Accessed January 29, 2026. [Link]

  • Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. Zibo Anhao Chemical Co., Ltd.. Accessed January 29, 2026. [Link]

  • Method of oxidizing thioether to sulfone.
  • Isolation of IHSS Soil Fulvic and Humic Acids. International Humic Substances Society. Accessed January 29, 2026. [Link]

  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. Accessed January 29, 2026. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Accessed January 29, 2026. [Link]

  • Hydrogen Peroxide Health & Safety Tips. VelocityEHS. Accessed January 29, 2026. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. Accessed January 29, 2026. [Link]

  • Process for purification of acrylic acid by fractional crystallization.
  • SAFETY DATA SHEET. Chem Service. Accessed January 29, 2026. [Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantification of (Ethylsulfonyl)acetic Acid in Complex Matrices

Introduction (Ethylsulfonyl)acetic acid is a key metabolite of the organophosphate pesticide disulfoton. Its presence and concentration in environmental and agricultural samples are of significant interest for monitoring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Ethylsulfonyl)acetic acid is a key metabolite of the organophosphate pesticide disulfoton. Its presence and concentration in environmental and agricultural samples are of significant interest for monitoring pesticide degradation, assessing environmental fate, and ensuring food safety. The compound's high polarity, conferred by the sulfonyl and carboxylic acid moieties, presents a challenge for traditional reversed-phase liquid chromatography. This application note details a robust and sensitive method for the quantification of (Ethylsulfonyl)acetic acid utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is designed for high-throughput analysis and has been validated according to the principles outlined in the ICH Q2(R1) guideline to ensure its suitability for its intended purpose.[1][2][3]

The causality behind selecting LC-MS/MS lies in its inherent specificity and sensitivity, which are paramount when analyzing trace levels of metabolites in complex sample matrices. The tandem mass spectrometry component (MS/MS) allows for the selection of a specific precursor ion of (Ethylsulfonyl)acetic acid and its fragmentation to a unique product ion, a technique known as Multiple Reaction Monitoring (MRM). This process significantly reduces background noise and matrix interference, leading to a highly reliable and quantifiable signal.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValue/DescriptionImplication for Analysis
Chemical Formula C4H8O4SMolecular Weight: 152.17 g/mol .
Structure CH3CH2SO2CH2COOHContains a carboxylic acid (pKa ~4-5) and a sulfone group.
Polarity HighLikely to be highly water-soluble and poorly retained on traditional C18 columns.[4][5][6] This necessitates a chromatographic strategy that can effectively retain and separate polar compounds.
Ionization Readily forms a negative ionThe carboxylic acid group is easily deprotonated, making Electrospray Ionization (ESI) in negative mode the ideal choice for mass spectrometric detection.[7][8][9][10]

Experimental Workflow

The overall analytical workflow is designed to be systematic and self-validating at each stage, from sample receipt to final data reporting.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Sample Receipt (e.g., Plant Tissue, Water) Homogenize Homogenization Sample->Homogenize Extract Extraction with Acetonitrile/Water Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Dilute Dilution & Addition of Internal Standard Filter->Dilute Inject Injection Dilute->Inject HPLC HPLC Separation (HILIC Column) Inject->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Quant Quantification using Calibration Curve MS->Quant Validate Method Validation (ICH Q2(R1)) Quant->Validate Report Final Report Validate->Report

Caption: Overall workflow for the quantification of (Ethylsulfonyl)acetic acid.

Detailed Protocols

Part 1: Sample Preparation

The objective of sample preparation is to efficiently extract the analyte from the matrix while minimizing interferences.[11] Given the analyte's polarity, a "dilute and shoot" approach following a simple protein precipitation/extraction is effective for many matrices.

Protocol for Plant Tissues (e.g., Soya Beans): [4]

  • Homogenization: Weigh 1.0 g of the homogenized plant sample into a 15 mL polypropylene centrifuge tube.

  • Extraction: Add 5.0 mL of a cold extraction solution (80:20 acetonitrile:water, v/v). This high organic content will precipitate proteins and other macromolecules.[12]

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Part 2: LC-MS/MS Analysis

The chromatographic method is designed to retain and separate the highly polar (Ethylsulfonyl)acetic acid. Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation as it is specifically designed for such compounds.[5][13]

Instrumentation:

  • HPLC System: A system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterConditionRationale
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)Provides retention for polar analytes that are not retained in reversed-phase chromatography.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0The basic pH ensures the carboxylic acid is deprotonated, aiding in negative ion formation.
Mobile Phase B AcetonitrileThe strong, aprotic organic solvent required for HILIC elution.
Flow Rate 0.4 mL/minAppropriate for the column dimensions and particle size.
Column Temperature 40 °CEnsures reproducible retention times and good peak shape.
Injection Volume 5 µL
Gradient Elution See table belowA gradient is used to elute the analyte with good peak shape and to clean the column after each injection.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
5.05050
5.1955
6.0955
6.1595
8.0595

Mass Spectrometric Conditions:

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form [M-H]-, making negative mode highly sensitive.[7][8][9][10]
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transition See diagram and table belowProvides specificity and sensitivity for quantification.

MRM Transition Details:

The proposed fragmentation pathway involves the loss of the carboxyl group or cleavage of the sulfone moiety.

fragmentation Parent [M-H]⁻ m/z 151.0 Fragment1 [M-H-CO₂]⁻ m/z 107.0 Parent->Fragment1 Loss of CO₂ Fragment2 [CH₃CH₂SO₂]⁻ m/z 93.0 Parent->Fragment2 Cleavage

Caption: Proposed fragmentation of (Ethylsulfonyl)acetic acid.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(Ethylsulfonyl)acetic acid (Quantifier)151.0107.010015
(Ethylsulfonyl)acetic acid (Qualifier)151.093.010020
Internal Standard (IS)Dependent on ISDependent on IS100Optimized for IS

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation ensures that the method is suitable for its intended purpose, providing reliable and accurate data.[14]

Validation Parameters Summary:

ParameterSpecificationResult
Specificity No significant interference at the retention time of the analyte.Passed
Linearity (r²) ≥ 0.9950.998
Range 1 - 1000 ng/mLEstablished
Limit of Quantification (LOQ) S/N ≥ 101 ng/mL
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%< 10%
Robustness No significant impact on results from minor variations.Passed

Detailed Validation Protocols:

  • Specificity: Assessed by analyzing blank matrix samples (e.g., untreated soya bean extract) to ensure no endogenous components interfere with the analyte's MRM transition at its specific retention time.

  • Linearity: A calibration curve was prepared by spiking blank matrix extract with the analyte at eight concentration levels ranging from 1 ng/mL to 1000 ng/mL. The curve was plotted as the peak area ratio (analyte/internal standard) versus concentration and fitted using a linear regression model with a 1/x weighting.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in quintuplicate on three separate days. Accuracy was determined as the percentage recovery of the nominal concentration, and precision was expressed as the relative standard deviation (%RSD).[1][2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by serially diluting a low-concentration standard and assessing the signal-to-noise (S/N) ratio. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[15]

  • Robustness: The method's robustness was tested by introducing small, deliberate variations in the analytical conditions, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The results were compared to those obtained under the nominal conditions to assess the impact of these variations.

Conclusion

This application note presents a highly specific, sensitive, and robust LC-MS/MS method for the quantification of (Ethylsulfonyl)acetic acid. The use of HILIC for chromatographic separation effectively addresses the challenges associated with analyzing this polar compound. The method has been subjected to a rigorous validation protocol, demonstrating its suitability for the reliable quantification of (Ethylsulfonyl)acetic acid in complex matrices for research, regulatory, and quality control purposes.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). contents. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Disulfoton. Retrieved from [Link]

  • HPLCTools. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 639-644. Retrieved from [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1-13. Retrieved from [Link]

  • Gika, H., Theodoridis, G., & Wilson, I. (n.d.). LC-MS metabolomics of polar compounds. Semantic Scholar. Retrieved from [Link]

  • Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. Retrieved from [Link]

  • ResearchGate. (2025). HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns. Retrieved from [Link]

  • DiVA portal. (n.d.). Sample preparation and analysis of metabolites from plants in the families of Cyperaceae, Poaceae and Apiaceae. Retrieved from [Link]

  • Cole, R. B., & Zhu, J. (2007). A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. Rapid Communications in Mass Spectrometry, 21(10), 1597-1604. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chromatography Forum. (2021, July 14). Analysis of carboxylic salts by LCMS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Reddit. (2023, March 13). How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? Retrieved from [Link]

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Retrieved from [Link]

  • MDPI. (n.d.). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: The Strategic Role of Sulfonylacetic Acid Moieties in Modern Drug Synthesis

Introduction: Beyond a Simple Reagent - A Core Architectural Element In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. The strategic incorporation of specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Reagent - A Core Architectural Element

In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. The strategic incorporation of specific structural motifs can dramatically influence the biological activity, selectivity, and pharmacokinetic profile of a drug molecule. While "(Ethylsulfonyl)acetic acid" itself is not a widely cataloged starting material, the core structure it represents—a sulfonyl group linked to an acetic acid or a related two-carbon chain—is a cornerstone in the synthesis of several blockbuster drugs. This document will delve into the critical role of such sulfonyl-containing building blocks, with a primary focus on the synthesis of the selective COX-2 inhibitor Etoricoxib and the PDE4 inhibitor Apremilast . We will explore not just the "how" but the "why"—elucidating the chemical logic that makes this moiety an indispensable component in modern medicinal chemistry.

The Sulfonyl Moiety: A Key to Pharmacological Selectivity

The inclusion of a sulfonyl group, particularly a methylsulfonyl (SO2Me) group, on an aryl ring is a well-established strategy in drug design.[1][2] This group is a strong hydrogen bond acceptor and can engage in critical interactions within the active site of a target enzyme. In the case of cyclooxygenase-2 (COX-2) inhibitors, this para-methylsulfonylphenyl group is a hallmark feature that contributes significantly to their selectivity over the COX-1 isoform.[1][2] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

I. Synthesis of Etoricoxib: A Case Study in Convergent Synthesis

Etoricoxib (Arcoxia®) is a highly selective COX-2 inhibitor used for the treatment of arthritis and pain.[3] Its synthesis provides an excellent example of how a key intermediate, bearing the critical methylsulfonylphenyl group, is constructed and utilized. The core of this synthesis revolves around the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate that brings together the two main fragments of the final molecule.[3]

Key Intermediate: (4-Methylsulfonyl)phenylacetic acid and its Derivatives

While various routes exist, a common thread is the use of a precursor like (4-methylsulfonyl)phenylacetic acid. This intermediate provides the C-2 and the attached sulfonyl-phenyl ring of the final etoricoxib structure.

Synthetic Workflow for Etoricoxib

The synthesis can be visualized as a convergent process where two key fragments are prepared separately and then combined.

Etoricoxib_Synthesis cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment Coupling & Cyclization A1 4-(Methylthio)acetophenone A2 (4-Methylsulfonyl)acetophenone A1->A2 Oxidation A3 (4-Methylsulfonyl)phenylacetic acid A2->A3 Willgerodt-Kindler Reaction C1 1-(6-Methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone (Key Ketosulfone Intermediate) A3->C1 B1 2-Amino-5-methylpyridine B2 5-Methylpyridine-2-carbonitrile B1->B2 Sandmeyer Reaction B3 1-(6-Methylpyridin-3-yl)ethanone B2->B3 Grignard Reaction B3->C1 Coupling D Etoricoxib C1->D C2 β-Chlorovinamidinium Salt C2->D Condensation/ Cyclization

Caption: Convergent synthesis pathway for Etoricoxib.

Protocol 1: Synthesis of the Key Intermediate 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol outlines a common method for coupling the two primary fragments.

Materials:

  • (4-Methylsulfonyl)phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • 1-(6-Methylpyridin-3-yl)ethanone

  • Strong base (e.g., Sodium hydride or LDA)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), suspend (4-methylsulfonyl)phenylacetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude (4-methylsulfonyl)phenylacetyl chloride.

  • Enolate Formation: In a separate flask, dissolve 1-(6-methylpyridin-3-yl)ethanone in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of a strong base like lithium diisopropylamide (LDA) to generate the enolate.

  • Coupling Reaction: Slowly add the crude (4-methylsulfonyl)phenylacetyl chloride (dissolved in a small amount of anhydrous THF) to the enolate solution at -78 °C.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ketosulfone intermediate.

Protocol 2: Final Cyclization to Etoricoxib

This step involves the condensation of the ketosulfone intermediate with a suitable three-carbon electrophile to form the pyridine ring.

Materials:

  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • Vilsmeier reagent or a β-chlorovinamidinium salt

  • Ammonium acetate or another ammonia source

  • Acetic acid (as solvent)[4][5]

Procedure:

  • Reaction Setup: To a solution of the ketosulfone intermediate in acetic acid, add ammonium acetate and the Vilsmeier reagent (or a suitable vinamidinium salt).[4][5]

  • Heating: Heat the reaction mixture to reflux (typically >120 °C) for 16-24 hours.[4][5] The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, reduce the volume of acetic acid by distillation under reduced pressure.[6]

  • Basification and Extraction: Basify the remaining mixture with a 10% NaOH solution and extract the product with ethyl acetate.[6]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude Etoricoxib can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product.

II. Synthesis of Apremilast: A Chiral Amine Condensation

Apremilast (Otezla®) is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[7] Its synthesis showcases the use of a chiral building block, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, which contains the critical ethylsulfonyl moiety.

Key Intermediate: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

This chiral amine is the cornerstone of the Apremilast synthesis. The ethylsulfonyl group in this intermediate is crucial for its interaction with the PDE4 enzyme.

Synthetic Workflow for Apremilast

The synthesis involves the condensation of the key chiral amine with a phthalic anhydride derivative.

Apremilast_Synthesis cluster_A Chiral Amine Synthesis cluster_B Phthalic Anhydride Fragment cluster_C Condensation A1 3-Ethoxy-4-methoxybenzaldehyde A2 Chiral Amine Intermediate (S)-1-(3-ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethylamine A1->A2 Multi-step synthesis (e.g., via oxazine formation, chiral resolution) D Apremilast A2->D B1 3-Aminophthalic acid B2 3-Acetamidophthalic anhydride B1->B2 Acetylation with Acetic Anhydride B2->D Condensation in Acetic Acid

Caption: Synthetic pathway for Apremilast.

Protocol 3: Synthesis of Apremilast via Condensation

This protocol describes the final condensation step to form Apremilast.

Materials:

  • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (or its salt, e.g., N-acetyl-L-leucine salt)[8][9]

  • 3-Acetamidophthalic anhydride[9]

  • Glacial acetic acid[9][10]

Procedure:

  • Reaction Setup: Suspend the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine salt and 3-acetamidophthalic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[8][9]

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 15-24 hours.[9][10] The reaction should be monitored by HPLC to ensure completion.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the acetic acid can be partially removed under reduced pressure.[7] The resulting slurry is then poured into water to precipitate the crude Apremilast.

  • Filtration and Washing: Filter the solid product and wash thoroughly with water to remove residual acetic acid and other water-soluble impurities.

  • Purification: The crude Apremilast is then purified by recrystallization. A common solvent system is a mixture of acetone and ethanol.[8] Dissolve the crude product in boiling acetone, followed by the addition of boiling ethanol. Allow the solution to cool slowly to room temperature to form pure crystals of Apremilast.[8]

Quantitative Data Summary

Drug MoleculeKey IntermediateTypical Reaction SolventTypical Reaction Temp.Typical YieldReference
Etoricoxib 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneAcetic Acid>120 °C (Reflux)~75% (purified)[4]
Apremilast (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamineGlacial Acetic Acid~110-120 °C (Reflux)~59% (racemate)[10]

Conclusion: A Versatile Building Block in Drug Discovery

The strategic use of sulfonylacetic acid derivatives and their corresponding amine counterparts is a powerful tool in the synthesis of complex and highly selective drug molecules. As demonstrated in the syntheses of Etoricoxib and Apremilast, these building blocks are not mere reagents but are integral to the final pharmacophore, often dictating the drug's selectivity and efficacy. The protocols outlined herein provide a robust framework for researchers in drug development to leverage these critical intermediates in the creation of next-generation therapeutics. The causality behind their use is clear: the sulfonyl group provides key interactions at the biological target, while the acetic acid or ethylamine linker offers a versatile handle for convergent synthetic strategies.

References

  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka.
  • The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • What is the use of acetic acid in a pharmaceutical company? - Quora.
  • Acetic acid (1R,2S)-2-[N-benzyl-N-(mesitylenesulfonyl)amino] - Chem-Impex.
  • Does acetic acid and medical industry related ? - Your global partner in chemical trading.
  • Applications of Glacial Acetic Acid in Pharmaceutical Industry and Research.
  • WO2015036550A1 - Process for making etoricoxib - Google Patents.
  • Acetic Acid – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.
  • PROCESS FOR THE PREPARATION OF APREMILAST - European Patent Office - EP 3181549 A1.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.
  • US9024030B2 - Process for the synthesis of etoricoxib - Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
  • WO2016146990A1 - Improved process for the preparation of apremilast - Google Patents.
  • Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2 | Request PDF - ResearchGate.
  • EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents.
  • US10287248B2 - Process for the preparation of apremilast - Google Patents.
  • A process for the preparation of etoricoxib - European Patent Office - EP 2479166 A1 - Googleapis.com.
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug | Request PDF - ResearchGate.
  • Rofecoxib synthesis - ChemicalBook.
  • CN102311355B - Preparation method of rofecoxib - Google Patents.
  • Method for preparing apremilast - US10781173B2 - Google Patents.

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Method

Application Notes and Protocols: A Detailed Guide to the Scalable Production of (Ethylsulfonyl)acetic Acid

Introduction (Ethylsulfonyl)acetic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and advanced materials. Its bifunctional nature, possessing both a reactive carboxylic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Ethylsulfonyl)acetic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and advanced materials. Its bifunctional nature, possessing both a reactive carboxylic acid and a sulfonyl group, makes it a versatile building block for drug development professionals. The increasing demand for this compound necessitates a robust, scalable, and economically viable synthetic process. This document provides a comprehensive, in-depth technical guide for the scale-up of (Ethylsulfonyl)acetic acid production, designed for researchers and scientists in the field.

The synthetic strategy outlined in this guide is a two-step process commencing with the S-alkylation of thioglycolic acid with ethyl bromide to yield 2-(ethylthio)acetic acid. This intermediate is then subjected to oxidation to afford the final product. This pathway is advantageous due to the ready availability and low cost of the starting materials, straightforward reaction conditions, and amenability to large-scale production.

Chemical Pathway

The synthesis of (Ethylsulfonyl)acetic acid is achieved through the following two-stage reaction sequence:

chemical_pathway cluster_stage1 Stage 1: S-Alkylation cluster_stage2 Stage 2: Oxidation start1 Thioglycolic Acid + Ethyl Bromide product1 2-(ethylthio)acetic acid start1->product1 NaOH, H2O start2 2-(ethylthio)acetic acid product2 (Ethylsulfonyl)acetic acid start2->product2 H2O2, Acetic Acid

Figure 1: Synthetic pathway for (Ethylsulfonyl)acetic acid.

Materials and Equipment

Reagents
ReagentPurityCAS NumberSupplier
Thioglycolic acid≥99%68-11-1Sigma-Aldrich
Ethyl bromide≥99%74-96-4Sigma-Aldrich
Sodium hydroxide≥97%1310-73-2Fisher Scientific
Hydrogen peroxide (30% in H₂O)30%7722-84-1Sigma-Aldrich
Acetic acid, glacial≥99.7%64-19-7Fisher Scientific
Hydrochloric acid (37%)37%7647-01-0Fisher Scientific
Ethyl acetate≥99.5%141-78-6Fisher Scientific
Magnesium sulfate, anhydrous≥99.5%7487-88-9Fisher Scientific
Equipment
  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Condenser

  • pH meter

  • Separatory funnel (5 L)

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Drying oven

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat

Experimental Protocols

Stage 1: Synthesis of 2-(ethylthio)acetic acid

This initial step involves the nucleophilic substitution of the bromide in ethyl bromide by the thiolate generated from thioglycolic acid.

stage1_workflow start Start charge_reagents Charge reactor with thioglycolic acid and water. start->charge_reagents cool Cool to 0-5 °C. charge_reagents->cool add_naoh Slowly add NaOH solution, maintaining T < 15 °C. cool->add_naoh add_etbr Add ethyl bromide dropwise over 2 hours. add_naoh->add_etbr react Warm to room temperature and stir for 16 hours. add_etbr->react acidify Cool and acidify to pH 2 with HCl. react->acidify extract Extract with ethyl acetate (3x). acidify->extract dry Dry combined organic layers with MgSO4. extract->dry concentrate Concentrate in vacuo. dry->concentrate end Crude 2-(ethylthio)acetic acid concentrate->end

Figure 2: Workflow for the synthesis of 2-(ethylthio)acetic acid.

Procedure:

  • Charge the 5 L jacketed glass reactor with thioglycolic acid (460.5 g, 5.0 mol) and 1 L of deionized water.

  • Begin stirring and cool the reactor contents to 0-5 °C using the heating/cooling circulator.

  • In a separate vessel, dissolve sodium hydroxide (400.0 g, 10.0 mol) in 1 L of deionized water.

  • Slowly add the sodium hydroxide solution to the reactor via the addition funnel, maintaining the internal temperature below 15 °C.

  • Once the addition is complete, add ethyl bromide (544.8 g, 5.0 mol) dropwise over approximately 2 hours, ensuring the temperature remains below 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture to 10 °C and slowly add 37% hydrochloric acid until the pH of the aqueous phase is approximately 2.

  • Transfer the mixture to a 5 L separatory funnel and extract with ethyl acetate (3 x 1 L).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield crude 2-(ethylthio)acetic acid, which is used in the next step without further purification.

Stage 2: Oxidation to (Ethylsulfonyl)acetic acid

The sulfide intermediate is oxidized to the corresponding sulfone using hydrogen peroxide in an acidic environment. The use of acetic acid as a solvent facilitates the oxidation process.

stage2_workflow start Start charge_reagents Charge reactor with crude 2-(ethylthio)acetic acid and acetic acid. start->charge_reagents cool Cool to 15 °C. charge_reagents->cool add_h2o2 Slowly add 30% H2O2, maintaining T < 35 °C. cool->add_h2o2 react Stir at room temperature for 24 hours. add_h2o2->react precipitate Cool to 0-5 °C to induce precipitation. react->precipitate filter Collect solid by vacuum filtration. precipitate->filter wash Wash with cold water. filter->wash dry Dry in vacuum oven. wash->dry end (Ethylsulfonyl)acetic acid dry->end

Figure 3: Workflow for the oxidation to (Ethylsulfonyl)acetic acid.

Procedure:

  • Charge the 5 L jacketed glass reactor with the crude 2-(ethylthio)acetic acid (from Stage 1, approx. 5.0 mol) and 2 L of glacial acetic acid.

  • Stir the mixture to ensure complete dissolution and cool to 15 °C.

  • Slowly add 30% hydrogen peroxide (1134 g, 10.0 mol) via the addition funnel. The addition rate should be carefully controlled to maintain the internal temperature below 35 °C, as the reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours. Reaction completion can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0-5 °C for 2-4 hours to induce precipitation of the product.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 250 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Process Control and Optimization

To ensure the safety, efficiency, and reproducibility of the scaled-up synthesis, several critical process parameters must be monitored and controlled.

ParameterStageRecommended RangeJustificationMonitoring Method
Temperature1 & 2As per protocolControls reaction rate, minimizes side-product formation, and manages exotherms.Temperature probe
pH1 (Workup)2Ensures complete protonation for efficient extraction into the organic phase.pH meter
Addition Rate1 & 2As per protocolCrucial for controlling the exothermic nature of the reactions.Visual/Automated pump
Stirring Speed1 & 2Adequate for good mixingEnsures homogeneity and efficient heat transfer.Tachometer

The interplay of these parameters is critical for achieving high yield and purity of the final product.

process_control cluster_params Process Parameters cluster_outputs Product Attributes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Safety Safety Temp->Safety pH pH pH->Yield Stirring Stirring Stirring->Yield Stirring->Purity AdditionRate Addition Rate AdditionRate->Purity AdditionRate->Safety

Figure 4: Relationship between process parameters and product attributes.

Characterization

The final product should be analyzed to confirm its identity and purity.

AnalysisSpecification
AppearanceWhite to off-white crystalline solid
Melting Point80-84 °C
Purity (HPLC)≥98%
¹H NMRConforms to structure

¹H NMR (400 MHz, DMSO-d₆) δ: 13.4 (br s, 1H), 4.20 (s, 2H), 3.30 (q, J = 7.4 Hz, 2H), 1.28 (t, J = 7.4 Hz, 3H).

Safety Precautions

  • Thioglycolic acid: This substance is corrosive and toxic.[1][2][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] An emergency shower and eyewash station should be readily available.[1]

  • Ethyl bromide: This is a volatile and toxic reagent. All handling must be performed within a fume hood.

  • Hydrogen peroxide (30%): A strong oxidizing agent. Contact with combustible materials should be avoided. The oxidation reaction is exothermic and requires careful temperature control.

  • Sodium hydroxide and Acetic acid: These are corrosive and should be handled with care to avoid skin and eye contact.

All procedures should be carried out by trained personnel in a controlled laboratory environment. A thorough risk assessment should be conducted before commencing any scale-up activities.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Grademiners.com. (n.d.). The Industrial Production and Use of Acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000003968A1 - Ethyl acetate synthesis from ethylene and acetic acid using solid acid catalyst.
  • Mini-Reviews in Organic Chemistry. (2016, June 7). Recent Advances in the Synthesis of Sulfones. Retrieved from [Link]

  • Textile Today. (2022, March 25). A critical review: production & purification process of acetic acid from the sustainable sources. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). THIOGLYCOLIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Indian Journal of Chemistry. (2008). Kinetics and mechanism of oxidation of some thioacids by benzyltrimethylammonium chlorobromate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubMed. (1997, September 4). Oxidative acylation using thioacids. Retrieved from [Link]

  • Carl Roth. (n.d.). Thioglycolic acid 99% 124570 - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Industrial Production of Acetic Acid: A Patent Landscape. Retrieved from [Link]

  • AccelaChem. (n.d.). 141811-44-1,2-(Ethylsulfonyl)acetic Acid. Retrieved from [Link]

  • MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxidation of acetic acid by manganese (III) salts. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Production pathways of acetic acid and versatile applications in food industry. Retrieved from [Link]

  • PubMed Central. (2023, July 13). Regiodivergent synthesis of sulfone-tethered lactam–lactones bearing four contiguous stereocenters. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. Retrieved from [Link]

  • RBNAinfo. (2018, May 23). SAFETY DATA SHEET. Retrieved from [https://www.rbnainfo.com/website/r-b-v2/website.nsf/( ViewTemplate%20for%20L-Default)/C38B21B2B5D604928525828F0069B645/$FILE/Veet-Hair-Removal-Cream-Sensitive-Skin_US_EN_GHS.pdf)
  • ResearchGate. (n.d.). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

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Application

Purification techniques for crude (Ethylsulfonyl)acetic acid

Application Note: Downstream Processing & Purification of (Ethylsulfonyl)acetic Acid Part 1: Chemical Context & Impurity Profiling (Ethylsulfonyl)acetic acid ( ) is a polar, crystalline organic acid often utilized as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Downstream Processing & Purification of (Ethylsulfonyl)acetic Acid

Part 1: Chemical Context & Impurity Profiling

(Ethylsulfonyl)acetic acid (


) is a polar, crystalline organic acid often utilized as a building block in pharmaceutical synthesis. Its synthesis typically involves the oxidation of (ethylthio)acetic acid. Understanding the synthetic origin is critical for designing an effective purification strategy, as the "crude" material will invariably contain specific reaction byproducts.

Physicochemical Profile:

PropertyValue / CharacteristicRelevance to Purification
Molecular Weight 152.17 g/mol Low MW facilitates crystallization.
Acidity (

)
~3.5 (Estimated)Stronger than acetic acid due to the electron-withdrawing sulfone group. Ideal for acid-base extraction.
Solubility High: Water, Alcohols, AcetoneLow: Hexanes, Heptane, TolueneDictates "Anti-solvent" choices for recrystallization.
Physical State Solid (Crystalline)Recrystallization is the primary purification method.[1]

Impurity Profile (Target for Removal):

  • (Ethylthio)acetic acid (Starting Material): The unoxidized sulfide. Less polar, distinct odor.

  • (Ethylsulfinyl)acetic acid (Intermediate): The sulfoxide byproduct resulting from incomplete oxidation. Hardest to remove due to similar polarity.

  • Inorganic Salts: Sodium tungstate (catalyst) or Sodium sulfate/chloride (from drying agents or pH adjustment).

  • Decarboxylation Byproducts: Ethyl methyl sulfone (trace, if reaction overheated).

Part 2: Primary Purification – Acid-Base Extraction

Objective: To remove non-acidic impurities (sulfones, neutral organics) and bulk inorganic salts. Mechanism: Exploits the carboxylic acid functionality. At high pH, the target molecule exists as a water-soluble carboxylate salt. At low pH, it precipitates or extracts into organic solvents as the free acid.

Protocol A: The "pH Swing" Extraction

Reagents:

  • Ethyl Acetate (EtOAc)[2]

  • Sodium Bicarbonate (

    
    ) saturated solution[3]
    
  • Hydrochloric Acid (HCl), 3N

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude).

    • Note: If the crude is wet with water, dissolve in EtOAc and separate the water layer first.

  • Base Extraction (Forward): Extract the organic phase with Saturated

    
     (
    
    
    
    volumes).
    • Observation: Vigorous bubbling (

      
      ) indicates salt formation.
      
    • Distribution: The (Ethylsulfonyl)acetic acid moves to the Aqueous Phase (as sodium salt). Neutral impurities remain in the Organic Phase.

  • Partition Check: Discard the organic layer (contains unreacted sulfides/neutral sulfones) only after TLC confirmation.

  • Acidification (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 3N HCl with stirring until pH reaches ~1–2.

    • Critical: The product will reprotonate. If concentration is high, it may precipitate immediately.

  • Re-Extraction: Extract the acidic aqueous phase with fresh Ethyl Acetate (

    
     volumes).
    
    • Distribution: The pure product moves back to the Organic Phase . Inorganic salts remain in the water.

  • Drying: Wash the combined organic extracts with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AddBase Add Sat. NaHCO3 (Extract 3x) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Target as Na-Salt) PhaseSep->AqLayer1 Bottom Phase Waste Waste OrgLayer1->Waste Discard Acidify Acidify with HCl (pH ~1) AqLayer1->Acidify Extract2 Extract with Fresh EtOAc Acidify->Extract2 OrgLayer2 Organic Layer (Purified Product) Extract2->OrgLayer2 AqLayer2 Aqueous Layer (Salts/Waste) Extract2->AqLayer2 AqLayer2->Waste Discard

Figure 1: Logic flow for the Acid-Base purification strategy, isolating the target based on pKa.

Part 3: Secondary Purification – Recrystallization

Objective: To remove structurally similar impurities (like sulfoxides) that co-extracted during the acid-base step. Mechanism: Differential solubility. Sulfones are highly polar; sulfoxides are slightly less crystalline. We utilize a "Solvent/Anti-Solvent" system.

Protocol B: Dual-Solvent Recrystallization

Recommended Solvent Systems:

  • System A (Preferred): Ethyl Acetate (Solvent) / Hexanes or Heptane (Anti-solvent).

  • System B (Alternative): Ethanol (Solvent) / Water (Anti-solvent).

Step-by-Step Methodology (System A):

  • Saturation: Place the semi-pure solid (from Protocol A) in a flask. Add the minimum amount of hot Ethyl Acetate required to just dissolve the solid.

    • Tip: Keep the solvent near boiling point. If insoluble particulates remain, filter hot (gravity filtration).[1]

  • Nucleation Setup: Remove from heat. While still hot, add Hexanes dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add one drop of hot Ethyl Acetate to make the solution clear again.

  • Crystallization:

    • Allow to cool to room temperature undisturbed (20 mins).

    • Transfer to an ice bath (0–4°C) for 30 mins to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold Hexane/EtOAc (9:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Recrystallization Step1 Dissolve in Hot Solvent (EtOAc) Step2 Add Anti-Solvent (Hexane) until Turbid Step1->Step2 Saturation Step3 Cool Slowly (RT -> 4°C) Step2->Step3 Nucleation Step4 Vacuum Filtration Step3->Step4 Precipitation Step5 Pure Crystals Step4->Step5 Isolation

Figure 2: The thermodynamic path to high-purity crystal formation.

Part 4: Analytical Validation (Quality Control)

Do not assume purity based on visual appearance. Validate using the following checkpoints:

MethodExpected Result for Pure (Ethylsulfonyl)acetic AcidCommon Failure Mode
TLC Single spot (

~0.3 in 5% MeOH/DCM with 1% AcOH).
Second spot with higher

(Sulfoxide impurity).
Melting Point Sharp range (e.g., within 2°C). Note: Compare against standard; likely >100°C.Broad range (>5°C) indicates solvent trapping or mixed sulfoxide/sulfone.
1H-NMR Distinct ethyl quartet/triplet and singlet (

). No split peaks.
Extra peaks near the sulfonyl

indicate incomplete oxidation.
Silver Nitrate Test No precipitate.White precipitate indicates residual Chloride ions (salt contamination).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for acid-base extraction and recrystallization techniques).

  • Paquette, L. A. Encyclopedia of Reagents for Organic Synthesis. Wiley, 1995. (Reference for oxidation of sulfides to sulfones using Hydrogen Peroxide/Tungstate).

  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287-1290. (Mechanistic insight into sulfone purity).

  • PubChem Database. Compound Summary for (Ethylsulfonyl)acetic acid (CID 75688). (Source for general physicochemical properties).[4][5][6][7][8]

Sources

Method

The Alchemist's Toolkit: Harnessing Sulfonyl-Containing Reagents and Acetic Acid in Modern Proteomics

For the modern proteomics researcher, the quest for deeper, more comprehensive analysis of the proteome is perpetual. This guide eschews a rigid template to instead offer a narrative built on field-proven insights into t...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern proteomics researcher, the quest for deeper, more comprehensive analysis of the proteome is perpetual. This guide eschews a rigid template to instead offer a narrative built on field-proven insights into two classes of reagents that, while chemically distinct, both serve to significantly enhance the power of mass spectrometry-based proteomics: sulfonyl-containing covalent probes and the seemingly simple yet remarkably effective acetic acid. We will delve into the causality behind their application, providing detailed protocols that are designed to be self-validating systems for the discerning scientist.

Part 1: The Covalent Embrace: Sulfonyl-Containing Reagents for Chemical Proteomics

The study of protein-ligand interactions is a cornerstone of drug discovery and fundamental biology. While non-covalent interactions are crucial, the ability to create a permanent, covalent link between a probe and its target protein offers a powerful tool for identifying binding partners, mapping active sites, and assessing proteome-wide selectivity. Among the arsenal of "warheads" for covalent modification, sulfonyl-containing moieties have emerged as particularly versatile.

The Expertise Behind the Choice: Why Sulfonyl Chemistry?

Sulfonyl-containing reagents, such as sulfonyl fluorides (SF) and sulfonyl-triazoles, act as electrophiles that can form stable covalent bonds with nucleophilic amino acid residues. Their utility stems from a balance of stability and reactivity. They are generally stable in aqueous environments but become reactive in the presence of specific protein nucleophiles.

  • Sulfonyl Fluorides (SF): These are considered "privileged warheads" in chemical biology due to their ability to react with a broad range of residues, including lysine, tyrosine, histidine, cysteine, and serine.[1] This broad reactivity can be tuned by the electronic properties of the rest of the molecule to achieve a degree of selectivity. The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revitalized the use of SFs, highlighting their stability and specific reactivity at the sulfur center.[2]

  • Sulfonyl-Triazoles: These reagents offer enhanced reactivity compared to sulfonyl fluorides, with the triazole acting as a good leaving group. This allows for efficient modification of residues like tyrosine and lysine, increasing the capture of target peptides in complex mixtures.[3]

The choice of a sulfonyl-based probe is therefore a strategic one, aimed at creating a permanent record of an interaction that can withstand the rigors of sample preparation for mass spectrometry.

Experimental Workflow: Covalent Probe Labeling in Live Cells

The following protocol outlines a general workflow for using a sulfonyl-containing probe to identify protein targets in a cellular context. This is a self-validating system; the inclusion of appropriate controls (e.g., a competition experiment with a non-reactive analog of the probe) is critical for confirming specific binding.

Covalent_Labeling_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_digestion Protein Extraction & Digestion cluster_enrichment_ms Enrichment & MS Analysis cell_culture 1. Plate and Culture Cells probe_addition 2. Add Sulfonyl Probe (e.g., KY-26) cell_culture->probe_addition incubation 3. Incubate for Covalent Labeling probe_addition->incubation lysis 4. Cell Lysis incubation->lysis reduction_alkylation 5. Reduction & Alkylation lysis->reduction_alkylation digestion 6. Tryptic Digestion reduction_alkylation->digestion enrichment 7. Enrich Labeled Peptides (e.g., via Click Chemistry Handle) digestion->enrichment lc_ms 8. LC-MS/MS Analysis enrichment->lc_ms data_analysis 9. Data Analysis to Identify Labeled Proteins and Sites lc_ms->data_analysis

Caption: Workflow for Covalent Probe Labeling and Target Identification.

Protocol: In-situ Labeling and Identification of Protein Targets with a Sulfonyl-Triazole Probe

This protocol is adapted from methodologies used for identifying targets of complex covalent probes.[3]

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with the sulfonyl-triazole probe at a predetermined concentration (typically in the low micromolar range). Include a vehicle-only control and, if possible, a competition control where cells are pre-incubated with a non-reactive analog of the probe's binding motif.

    • Incubate for a specified time (e.g., 1-4 hours) to allow for covalent labeling.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with cold PBS to remove excess probe.

    • Lyse the cells in a buffer compatible with downstream proteomics (e.g., RIPA buffer without strong nucleophiles, or a urea-based buffer).

    • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 1 mg) from each sample.

    • Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide to prevent their re-formation.

    • Perform in-solution or in-gel digestion with a protease like trypsin overnight at 37°C.

  • Enrichment of Labeled Peptides (if applicable):

    • Many covalent probes are designed with a "handle," such as an alkyne or azide group, for click chemistry.

    • If your probe has such a handle, you can enrich the labeled peptides by reacting the digest with a corresponding biotinylated tag (e.g., azide-biotin or alkyne-biotin) via a copper-catalyzed or strain-promoted click reaction.

    • The biotinylated peptides can then be captured using streptavidin-coated beads.

  • LC-MS/MS Analysis:

    • Elute the enriched peptides from the beads or directly analyze the total peptide digest.

    • Perform reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The use of specialized chromatography media, like polystyrene/divinylbenzene, can improve the identification of large, modified peptides.[3]

  • Data Analysis:

    • Search the MS/MS spectra against a protein database, specifying the mass of the covalent modification on the potential target residues (e.g., tyrosine, lysine).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the controls. This will yield a list of potential targets for your probe.

Part 2: A Superior Sip: Acetic Acid as a Performance Enhancer in LC-MS Proteomics

While covalent probes represent a targeted approach to answering specific biological questions, the overall sensitivity and depth of any proteomics experiment are fundamentally limited by the performance of the LC-MS system. For years, formic acid (FA) has been the default acidic modifier in reversed-phase chromatography for proteomics. However, recent studies have compellingly demonstrated that a simple switch to acetic acid (AA) can yield significant gains in performance, particularly for low-input and single-cell proteomics.[4][5][6][7]

The Causality of Improvement: Acetic Acid vs. Formic Acid

The primary role of an acidic modifier in the mobile phase is to protonate the peptides, which is essential for both their retention on the C18 column and their efficient ionization by electrospray. While both formic acid and acetic acid achieve this, their differing properties lead to distinct outcomes in the mass spectrometer.

Recent research has shown that using 0.5% acetic acid instead of the conventional 0.1% formic acid can lead to a substantial increase in peptide signal.[6][7] This enhancement is particularly pronounced at lower sample concentrations, making it highly beneficial for challenging applications like single-cell proteomics.[4][5] The proposed mechanisms for this improvement include:

  • Enhanced Ionization Efficiency: Acetic acid's different physicochemical properties in the electrospray droplet may lead to more efficient generation of gas-phase peptide ions.

  • Reduced Ion Suppression: The composition of the mobile phase can affect which ions are preferentially detected. Acetic acid may create a less competitive environment for the peptide ions of interest.

Quantitative Data: The Acetic Acid Advantage

The benefits of using acetic acid have been quantified in several studies. The following table summarizes representative data comparing the performance of 0.5% acetic acid with 0.1% formic acid for low-input proteomics.

Metric0.1% Formic Acid (FA)0.5% Acetic Acid (AA)Fold Increase (AA vs. FA)Reference
Peptide IDs (20 pg sample) ~1200~2200~1.8x[4]
Protein Groups (20 pg sample) ~350~600~1.7x[4]
Peptide Signal Intensity BaselineUp to 2.5-fold increase~2.5x[7]

This data clearly demonstrates that a simple and cost-effective change in mobile phase preparation can lead to a dramatic increase in the depth of proteomic analysis.

Acetic_Acid_Effect cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_modifier Mobile Phase Modifier peptides Peptide Mixture rp_column Reversed-Phase Column peptides->rp_column esi Electrospray Ionization rp_column->esi ms_analyzer Mass Analyzer esi->ms_analyzer detector Detector ms_analyzer->detector data_output data_output detector->data_output Higher Proteome Coverage with Acetic Acid fa 0.1% Formic Acid fa->esi Standard Signal aa 0.5% Acetic Acid aa->esi Enhances Signal

Caption: Impact of Acetic Acid on the LC-MS Proteomics Workflow.

Protocol: Implementing Acetic Acid in Your LC-MS Workflow

This protocol provides a step-by-step guide for preparing mobile phases with acetic acid and adapting your LC-MS methods.

  • Reagent Preparation (Crucial for Reproducibility):

    • Use high-purity, LC-MS grade water, acetonitrile, and glacial acetic acid.

    • Mobile Phase A (Aqueous): To prepare 1 L of 0.5% acetic acid in water, add 5 mL of glacial acetic acid to 995 mL of LC-MS grade water. Mix thoroughly.

    • Mobile Phase B (Organic): To prepare 1 L of 0.5% acetic acid in 80% acetonitrile, add 5 mL of glacial acetic acid to a mixture of 800 mL of acetonitrile and 195 mL of water. Mix thoroughly.

    • Note: Always add acid to water/solvent, not the other way around. Prepare fresh mobile phases regularly to avoid contamination.

  • LC Method Adaptation:

    • If you are transitioning from a formic acid-based method, you can often use the same gradient profile as a starting point.

    • The increased signal from acetic acid may allow for shorter gradients or lower flow rates, which can be particularly advantageous for high-throughput or sensitive applications.

    • It is advisable to run a standard peptide mix to verify chromatographic performance (peak shape, retention time stability) before analyzing precious samples.

  • MS System Considerations:

    • No special hardware changes are required. The benefits of acetic acid have been demonstrated on various instrument platforms, including Orbitrap and TOF analyzers.[7]

    • The increased ion flux may necessitate adjustments to MS parameters such as AGC target or maximum injection time to avoid detector saturation.

  • Data Analysis:

    • No changes are required for standard database search algorithms.

By implementing this simple change, researchers can unlock a new level of sensitivity and depth in their proteomics experiments, pushing the boundaries of what is possible, especially when sample amounts are limited.

References

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. National Institutes of Health. [Link]

  • Acetic acid is a superior acidifier for sub-nanogram and single cell proteomic studies. ResearchGate. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Chemical biology tools for protein labelling: insights into cell–cell communication. Portland Press. [Link]

  • Reagents for the chemical modification of Lysine residues in proteins. ResearchGate. [Link]

  • Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au. [Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. National Institutes of Health. [Link]

  • Recent progress in enzymatic protein labelling techniques and their applications. National Institutes of Health. [Link]

  • Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. bioRxiv. [Link]

  • Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. PubMed. [Link]

  • Desalting protein ions in native mass spectrometry using supercharging reagents. Royal Society of Chemistry. [Link]

  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]

  • Protein labeling methods. Medicinal Chemistry & Synthesis. [Link]

  • Acetic acid. Wikipedia. [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. [Link]

  • Acetic acid is a superior acidifier for sub-nanogram and single cell proteomic studies. bioRxiv. [Link]

  • Label-Free Quantitative Proteomic Analysis of the Global Response to Indole-3-Acetic Acid in Newly Isolated Pseudomonas sp. Strain LY1. National Institutes of Health. [Link]

  • Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. National Institutes of Health. [Link]

  • A Short Introduction to Proteomics Data and Mass Spectrometry. YouTube. [Link]

  • Mitochondrial proteomics of the acetic acid - induced programmed cell death response in a highly tolerant Zygosaccharomyces bailii - derived hybrid strain. National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Ethylsulfonyl)acetic acid

Welcome to the technical support center for the synthesis of (Ethylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Ethylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yield of this important compound.

Introduction to the Synthesis of (Ethylsulfonyl)acetic acid

(Ethylsulfonyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis typically involves a two-step process: the nucleophilic substitution to form an ethylthioacetic acid precursor, followed by its oxidation to the desired sulfone. While the overall synthetic route is straightforward, achieving a high yield of pure product can be challenging. This guide will address common issues encountered during the synthesis and provide practical, experience-based solutions.

Reaction Pathway Overview

The most common and efficient synthesis of (Ethylsulfonyl)acetic acid involves two key transformations:

  • S-Alkylation: Formation of ethylthioacetic acid by the reaction of ethanethiol with a haloacetic acid derivative.

  • Oxidation: Conversion of the resulting thioether to the corresponding sulfone using a suitable oxidizing agent.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Pathway A Ethanethiol (CH3CH2SH) C Ethylthioacetic Acid (CH3CH2SCH2COOH) A->C Base (e.g., NaOH) B Chloroacetic Acid (ClCH2COOH) B->C D Ethylthioacetic Acid (CH3CH2SCH2COOH) E (Ethylsulfonyl)acetic acid (CH3CH2SO2CH2COOH) D->E Oxidizing Agent (e.g., H2O2)

Caption: General synthetic pathway for (Ethylsulfonyl)acetic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of (Ethylsulfonyl)acetic acid, providing potential causes and actionable solutions.

PART 1: S-Alkylation of Ethanethiol

Issue Potential Causes Troubleshooting Solutions
Low yield of ethylthioacetic acid - Incomplete deprotonation of ethanethiol.- Side reaction of the base with chloroacetic acid.- Volatility of ethanethiol leading to loss of reactant.- Use a slight excess of a strong, non-nucleophilic base (e.g., sodium hydride in an appropriate solvent) to ensure complete formation of the thiolate.[1]- Add the chloroacetic acid solution slowly to the thiolate at a controlled temperature to minimize side reactions.- Perform the reaction in a closed system under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent the evaporation of ethanethiol.
Presence of unreacted starting materials in the product - Insufficient reaction time or temperature.- Inefficient mixing of the reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.- Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture.
Formation of diethyl disulfide as a byproduct - Oxidation of the thiolate by air.- Thoroughly degas all solvents and reagents before use.- Maintain a strict inert atmosphere throughout the reaction.

PART 2: Oxidation of Ethylthioacetic Acid

Issue Potential Causes Troubleshooting Solutions
Low yield of (Ethylsulfonyl)acetic acid - Incomplete oxidation of the thioether.- Over-oxidation leading to side products.- Decomposition of the product under harsh reaction conditions.- Choose an appropriate oxidizing agent and stoichiometry. Hydrogen peroxide in acetic acid is a common and effective choice.[2]- Carefully control the reaction temperature. Exothermic oxidation can lead to side reactions. Use an ice bath to maintain the desired temperature.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent over-oxidation.
Presence of ethylsulfinylacetic acid (sulfoxide) in the final product - Insufficient amount of oxidizing agent.- Reaction time is too short.- The oxidation of sulfides to sulfones is a two-step process with the sulfoxide as an intermediate.[3] Ensure at least two equivalents of the oxidizing agent are used for complete conversion to the sulfone.- Extend the reaction time and continue to monitor by TLC or LC-MS until the sulfoxide spot disappears.
Formation of colored impurities - Use of strong, non-selective oxidizing agents like potassium permanganate (KMnO4) can lead to the formation of manganese dioxide and other colored byproducts.[4][5]- Opt for cleaner and more selective oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[6]- If using KMnO4, a proper work-up procedure involving filtration and washing is crucial to remove inorganic impurities.
Difficulty in isolating the product - The product is highly soluble in the reaction solvent (e.g., acetic acid).- After the reaction is complete, remove the acetic acid under reduced pressure.- The product can often be purified by crystallization from a suitable solvent system, such as water or an ethanol/water mixture.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the conversion of ethylthioacetic acid to (ethylsulfonyl)acetic acid?

A1: While several oxidizing agents can be used, 30% hydrogen peroxide in glacial acetic acid is a highly effective and relatively clean option. It is readily available, and the by-product is water. The reaction is typically exothermic and should be carefully controlled.[2][3] For small-scale syntheses where purification can be more challenging, m-CPBA is another excellent choice due to its high selectivity, though it is more expensive and requires careful handling.[6]

Q2: How can I monitor the progress of the oxidation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. You will be able to distinguish between the starting material (ethylthioacetic acid), the intermediate sulfoxide (ethylsulfinylacetic acid), and the final product ((ethylsulfonyl)acetic acid) based on their different polarities. The sulfone is typically the most polar compound and will have the lowest Rf value. Staining with potassium permanganate solution can help visualize the spots.

Q3: My final product is an oil, but it is supposed to be a solid. What should I do?

A3: The presence of impurities can lower the melting point of a compound and cause it to appear as an oil. Ensure that all the solvent (e.g., acetic acid) has been removed under high vacuum. Attempt to crystallize the product from a suitable solvent. Start with a small amount of the oil and test different solvents or solvent mixtures (e.g., water, ethyl acetate/hexane, ethanol/water) to find one that yields a crystalline solid upon cooling.

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and effective method for purifying (Ethylsulfonyl)acetic acid.[7] Water is often a good solvent for recrystallization, as the product is soluble in hot water and less soluble in cold water. Dissolve the crude product in a minimum amount of hot water, filter out any insoluble impurities, and then allow the solution to cool slowly to form crystals.

Detailed Experimental Protocol: Synthesis of (Ethylsulfonyl)acetic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of (Ethylsulfonyl)acetic acid, starting from ethanethiol and chloroacetic acid.

Step 1: Synthesis of Ethylthioacetic Acid

Step1_Workflow A 1. Dissolve NaOH in water in a flask and cool in an ice bath. B 2. Add ethanethiol dropwise to the cold NaOH solution under an inert atmosphere. A->B C 3. Prepare a solution of chloroacetic acid in water. B->C D 4. Add the chloroacetic acid solution dropwise to the thiolate solution, maintaining a low temperature. C->D E 5. Stir the reaction mixture at room temperature until completion (monitor by TLC). D->E F 6. Acidify the reaction mixture with HCl. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. G->H

Caption: Workflow for the synthesis of ethylthioacetic acid.

Step 2: Synthesis of (Ethylsulfonyl)acetic acid

Step2_Workflow A 1. Dissolve ethylthioacetic acid in glacial acetic acid in a flask equipped with a dropping funnel and a condenser. B 2. Cool the solution in an ice bath. A->B C 3. Add 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C. B->C D 4. After the addition is complete, stir the reaction at room temperature until completion (monitor by TLC). C->D E 5. Remove the acetic acid under reduced pressure. D->E F 6. Recrystallize the crude product from hot water. E->F G 7. Isolate the crystals by filtration, wash with cold water, and dry under vacuum. F->G

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of (Ethylsulfonyl)acetic Acid

Welcome to the technical support center for the purification of (Ethylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (Ethylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of (Ethylsulfonyl)acetic acid.

Q1: My recrystallization of (Ethylsulfonyl)acetic acid results in a low yield. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a frequent challenge. The primary cause is often the selection of a suboptimal solvent or using an excessive amount of it. (Ethylsulfonyl)acetic acid's polarity requires a solvent where its solubility is high in hot conditions and significantly lower at cold temperatures.

Causality and Solution:

  • Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor. Conversely, if it's poorly soluble when hot, you may use a large volume of solvent, leading to losses. A solvent pair, such as acetic acid/water or an alcohol/water mixture, can be effective.[1] Start by dissolving the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify the solution and then allow it to cool slowly.

  • Excess Solvent: Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization. To remedy this, you can carefully evaporate the excess solvent to reach the saturation point.[2]

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize the formation of large, pure crystals.[3]

Q2: I'm observing an oily precipitate instead of crystals during the cooling phase. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of the compound or a high concentration of the solute.

Causality and Solution:

  • Impurity Effects: Impurities can act as a "protective colloid," preventing crystal lattice formation.[1] If colored impurities are present, consider treating the hot solution with activated charcoal before filtration. The charcoal adsorbs high molecular weight colored compounds.

  • Saturation Point: The solution might be supersaturated at a temperature above the melting point of your compound in that particular solvent system. To address this, you can try adding a slightly larger volume of the hot solvent before cooling.

  • Inducing Crystallization: If oiling persists, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, adding a seed crystal of pure (Ethylsulfonyl)acetic acid can initiate crystallization.[1]

Q3: My final product has a persistent color, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are typically high-molecular-weight organic molecules. Standard recrystallization may not be sufficient to remove them.

Causality and Solution:

  • Activated Charcoal Treatment: As mentioned, activated charcoal is effective at adsorbing colored impurities. Add a small amount of activated charcoal to the dissolved crude product in the hot solvent, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to lower yields.

Q4: How can I confirm the purity of my final (Ethylsulfonyl)acetic acid product?

A4: Several analytical techniques can be employed to determine the purity of your compound.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities.[4]

  • Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities.[4][5]

  • Titration: An acid-base titration with a standardized sodium hydroxide solution can determine the total acidity and provide a good measure of purity, assuming the impurities are not acidic.[4][6]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause Troubleshooting Steps & Rationale
No Crystals Form Upon Cooling 1. Solution is not saturated. 2. Presence of impurities inhibiting crystallization.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration and promote saturation upon cooling.[2] 2. Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.[1] 3. Extended Cooling: Sometimes, crystallization is slow. Allow the solution to stand undisturbed for a longer period, even in a refrigerator.[1]
Product Contaminated with Starting Materials or Byproducts Incomplete reaction or side reactions during synthesis.1. Reaction Monitoring: Ensure the initial synthesis reaction has gone to completion using techniques like TLC or HPLC. 2. Chromatographic Purification: If recrystallization is insufficient, column chromatography may be necessary to separate compounds with different polarities. For acidic compounds like (Ethylsulfonyl)acetic acid, ion-exchange chromatography can be particularly effective.[7]
Product Decomposes During Purification (Ethylsulfonyl)acetic acid may be unstable at high temperatures.1. Lower Temperature Recrystallization: Choose a solvent with a lower boiling point to avoid thermal degradation. 2. Avoid Strong Bases: While not directly a purification issue, be aware that strong bases can lead to decomposition.[8]
Inorganic Salt Contamination Salts carried over from the synthesis workup.1. Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent and wash with water to remove water-soluble inorganic salts. 2. Ion-Exchange Chromatography: Cation exchange resins can be used to remove metallic cations.[9] A mixed-bed ion exchange resin can remove various inorganic salts.[10][11]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of (Ethylsulfonyl)acetic acid

This protocol provides a step-by-step method for the purification of (Ethylsulfonyl)acetic acid by recrystallization.

Materials:

  • Crude (Ethylsulfonyl)acetic acid

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude (Ethylsulfonyl)acetic acid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate while swirling until the solid dissolves completely. If a solvent pair is used, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1][3]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Protocol 2: Purity Assessment by Titration

This protocol outlines the determination of (Ethylsulfonyl)acetic acid purity via acid-base titration.

Materials:

  • Purified (Ethylsulfonyl)acetic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Phenolphthalein indicator

  • Burette, pipette, conical flask

  • Analytical balance

  • Distilled water

Procedure:

  • Sample Preparation: Accurately weigh a sample of the purified (Ethylsulfonyl)acetic acid and dissolve it in a known volume of distilled water in a conical flask.[6]

  • Titration Setup: Fill a burette with the standardized NaOH solution.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the (Ethylsulfonyl)acetic acid solution.[4]

  • Titration: Titrate the (Ethylsulfonyl)acetic acid solution with the NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.

  • Calculation: Calculate the purity using the following formula:

    • Purity (% w/w) = (V × N × Molar Mass) / (1000 × W) × 100

    • Where:

      • V = Volume of NaOH used (mL)

      • N = Normality of NaOH

      • Molar Mass of (Ethylsulfonyl)acetic acid = 154.16 g/mol

      • W = Weight of the (Ethylsulfonyl)acetic acid sample (g)[6]

Section 4: Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude (Ethylsulfonyl)acetic Acid Dissolution Dissolution in Hot Solvent Crude->Dissolution Decolorization Decolorization (Activated Charcoal) Dissolution->Decolorization If colored HotFiltration Hot Gravity Filtration Dissolution->HotFiltration If insoluble impurities Decolorization->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying Pure Pure (Ethylsulfonyl)acetic Acid Drying->Pure

Caption: General workflow for the purification of (Ethylsulfonyl)acetic acid by recrystallization.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Purity or Yield? LowYield Low Yield Start->LowYield Yes OilingOut Oiling Out Start->OilingOut Yes ColoredProduct Colored Product Start->ColoredProduct Yes CheckSolvent Check Solvent System LowYield->CheckSolvent ReduceSolvent Reduce Solvent Volume LowYield->ReduceSolvent SlowCooling Ensure Slow Cooling LowYield->SlowCooling OilingOut->CheckSolvent SeedCrystal Add Seed Crystal OilingOut->SeedCrystal Charcoal Use Activated Charcoal ColoredProduct->Charcoal ColumnChrom Consider Column Chromatography CheckSolvent->ColumnChrom SeedCrystal->ColumnChrom Charcoal->ColumnChrom

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Methods for Detecting Impurities in Glacial Acetic Acid. (2025). Patsnap Eureka.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Validating the purity of a commercial acetic acid solution for research. (2025). BenchChem.
  • Recrystallisation. (n.d.). University of Sydney.
  • Purification of sulfonic acids. (1966). Google Patents.
  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025). RSC Publishing.
  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025). National Institutes of Health.
  • Recrystallization. (n.d.). California State University, Bakersfield.
  • Synthesis of Rofecoxib and Study of Lactone Ring Stability. (n.d.). Asian Journal of Chemistry.
  • Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. (2025). ScienceDirect.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • Acetic Acid Purity Lab Report. (n.d.). Scribd.

Sources

Optimization

Technical Support Center: High-Purity (Ethylsulfonyl)acetic Acid Recrystallization

Welcome to the technical support center for the purification of (Ethylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (Ethylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chemical principles to ensure you can design and execute robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting a large-scale recrystallization of (Ethylsulfonyl)acetic acid?

Before committing your entire batch of material, preliminary solvent screening is essential. The ideal recrystallization solvent is one in which (Ethylsulfonyl)acetic acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2]

Recommended Action:

  • Place small, equivalent amounts (e.g., 20-30 mg) of your crude (Ethylsulfonyl)acetic acid into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not readily dissolve the compound at this stage.[2]

  • Gently heat the test tubes that showed poor room-temperature solubility. The compound should dissolve completely in a minimal amount of the hot solvent.

  • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a high quantity of pure-looking crystals is your best candidate.

Q2: How do I select an appropriate recrystallization solvent based on the structure of (Ethylsulfonyl)acetic acid?

The principle of "like dissolves like" is a useful starting point.[3] (Ethylsulfonyl)acetic acid possesses highly polar functional groups: a carboxylic acid (-COOH) and a sulfonyl group (-SO₂-). This structure suggests that polar solvents will be the most effective.

  • Polar Protic Solvents: Water, ethanol, methanol, and acetic acid are strong candidates due to their ability to hydrogen bond with the carboxylic acid and sulfonyl moieties.[3]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and tetrahydrofuran (THF) can also be effective.[4]

  • Solvent Mixtures (Solvent Pairs): If a single solvent proves too effective (high solubility at all temperatures) or not effective enough (low solubility even when hot), a solvent pair is recommended.[5] This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which it is much less soluble. Common pairs for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[4][5] For sulfonyl carboxylic acid derivatives, an ethyl acetate/n-hexane mixture has been successfully used.[6]

Q3: What safety precautions are necessary when performing this recrystallization?

Standard laboratory safety protocols must be followed. Specifically:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When heating organic solvents, never use an open flame like a Bunsen burner. Use a hot plate, heating mantle, or steam bath to prevent ignition.

  • Be aware of the properties of your chosen solvent, including its flammability, toxicity, and boiling point. Glacial acetic acid, for instance, is corrosive and has a pungent odor.[7][8]

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, not allowing time for orderly crystal formation. High impurity levels can also suppress the crystallization point.[9]

Solutions:

  • Reheat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[9]

  • Slow Down the Cooling Rate: Insulate the flask with glass wool or a cloth, or place it within a larger beaker of hot water and allow both to cool to ambient temperature together. Slow cooling is critical for the formation of large, pure crystals.[1]

  • Change Solvents: The chosen solvent may be too nonpolar. Try a more polar solvent or adjust the ratio of your solvent pair to be more polar.[9]

  • Induce Crystallization: At a temperature just above where the oiling occurred, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure (Ethylsulfonyl)acetic acid.[9][10]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for oiling out.

Problem: Crystal yield is very low. How can I improve recovery?

Causality: A low yield is most often caused by using too much solvent, not cooling the solution to a low enough temperature, or rinsing the collected crystals with solvent that was not sufficiently cold.[11]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent until you observe slight cloudiness (the saturation point). Then, add a few drops of hot solvent to redissolve the precipitate and cool as usual.[12]

  • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.[12]

  • Minimize Wash Loss: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10][11] Using room-temperature solvent will redissolve a significant portion of your product.

Problem: The recrystallized product is still impure or colored.

Causality: Persistent impurities can be due to several factors: the impurity has very similar solubility properties to your compound, the solution was cooled too quickly trapping impurities in the crystal lattice, or colored, high-molecular-weight impurities are present.

Solutions:

  • Perform a Hot Filtration: If you observe insoluble impurities in your hot solution, you must perform a hot gravity filtration to remove them before cooling.[5] To prevent premature crystallization in the funnel, use a stemless funnel and keep the funnel and receiving flask hot.[5]

  • Use Activated Carbon: For colored impurities, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[3] Boil for a few minutes, and then remove the carbon via hot gravity filtration. Be cautious not to add too much, as it can adsorb your product as well.[3]

  • Consider a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second recrystallization using the same or a different solvent system can significantly improve purity.

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography or an acid-base extraction may be necessary.[13][14]

Experimental Protocols & Data

Protocol 1: General Single-Solvent Recrystallization of (Ethylsulfonyl)acetic Acid
  • Dissolution: Place the crude (Ethylsulfonyl)acetic acid in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil on a hot plate. Add the hot solvent to the crude material in small portions, swirling and heating after each addition, until the solid has just dissolved.[12] Do not add a large excess of solvent.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[3]

  • (Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish. Purity can be assessed by melting point determination.[1]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: General recrystallization workflow.

Table 1: Properties of Potential Solvents

This table provides a starting point for solvent selection. Experimental testing remains crucial.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for highly polar compounds. High boiling point can be advantageous.[3]
Ethanol78HighExcellent general-purpose polar protic solvent, often used in a mixture with water.[3][9]
Acetic Acid118HighCan be a good solvent for carboxylic acids, but high boiling point makes it difficult to remove.[8]
Ethyl Acetate77MediumGood general-purpose solvent; often used in a pair with a nonpolar solvent like hexane.[3][4]
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.[3]
Toluene111LowGenerally too nonpolar to be a primary solvent, but may be useful as the "poor" solvent in a pair.[5]
Hexane69Very LowUnlikely to be a primary solvent, but a common choice for the "poor" solvent in a pair system.[4]

References

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]

  • Recrystallization. (n.d.). McMaster University. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. In Introduction to Organic Laboratory Techniques: A Small Scale Approach. Retrieved from a similar source: [Link]

  • Why is acetic acid is more soluble in ethyl acetate than in water? (2020, June 21). Quora. Retrieved from [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025, January 3). National Institutes of Health. Retrieved from [Link]

  • Purification Of Acetic Acid From Vinegar. (2013, February 17). Sciencemadness.org. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. (n.d.). IJLTET. Retrieved from [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI. Retrieved from [Link]

  • Method of purifying acetic acid. (1999, June 29). Google Patents.
  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solvent: acetic_acid. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Recrystallization I. (n.d.). Concordia University, St. Paul. Retrieved from [Link]

  • Process for purifying acetic acid. (1997, September 2). Google Patents.
  • Plot of mutual solubilities of acetic acid with different hydrocarbons... (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization Process Questions. (2017, April 23). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of (Ethylsulfonyl)acetic acid during storage

Technical Support Center: (Ethylsulfonyl)acetic Acid A Guide to Ensuring Stability During Storage Welcome to our dedicated technical support center for (Ethylsulfonyl)acetic acid. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Ethylsulfonyl)acetic Acid

A Guide to Ensuring Stability During Storage

Welcome to our dedicated technical support center for (Ethylsulfonyl)acetic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who rely on the integrity of this valuable reagent for their drug discovery and development projects. As a bifunctional molecule, (Ethylsulfonyl)acetic acid possesses unique chemical properties that, while advantageous in synthesis, also present specific challenges for long-term storage. This document provides in-depth, experience-driven guidance to help you mitigate decomposition and ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the storage of (Ethylsulfonyl)acetic acid?

A1: The primary concerns are potential degradation through hydrolysis, decarboxylation, and, to a lesser extent, oxidation. The presence of both a carboxylic acid and an ethylsulfonyl group in the same molecule creates a potential for intramolecular interactions and susceptibility to environmental factors like moisture and elevated temperatures.

Q2: What is the recommended general storage condition for (Ethylsulfonyl)acetic acid?

A2: Based on general principles for storing acidic and sulfonyl-containing compounds, (Ethylsulfonyl)acetic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of potential degradation pathways.

Q3: Can I store (Ethylsulfonyl)acetic acid at room temperature?

A3: While short-term storage at room temperature may be acceptable if the environment is dry and cool, long-term storage at ambient temperatures is not ideal. Elevated temperatures can accelerate hydrolytic and decarboxylative degradation.

Q4: How can I tell if my sample of (Ethylsulfonyl)acetic acid has degraded?

A4: Degradation may not always be visually apparent. The most reliable method is to perform a purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5][6][7] A change in the physical appearance of the solid (e.g., discoloration, clumping) or the pH of a solution can also be indicative of degradation.

Q5: Is (Ethylsulfonyl)acetic acid sensitive to light?

A5: While there is no specific data indicating significant photosensitivity for this molecule, it is good laboratory practice to store all chemicals, especially complex organic molecules, in amber or opaque containers to protect them from light. Photodegradation can sometimes catalyze oxidative processes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Inconsistent Experimental Results or Lower Than Expected Yields
  • Potential Cause: This is a classic sign of reagent degradation. The actual concentration of the active (Ethylsulfonyl)acetic acid in your stock may be lower than assumed due to decomposition during storage.

  • Troubleshooting Steps:

    • Purity Re-evaluation: Before use, especially if the material has been stored for an extended period, re-analyze the purity of your (Ethylsulfonyl)acetic acid using a validated analytical method such as HPLC.

    • Forced Degradation Study: To understand the stability of your compound under your specific laboratory conditions, a forced degradation study can be invaluable. This involves subjecting small aliquots of the material to stress conditions (e.g., elevated temperature, high humidity, acidic/basic conditions, UV light) and analyzing the degradation products.[8][9][10][11][12]

    • Use a Fresh Batch: If significant degradation is detected, it is best to use a fresh, unopened batch of the reagent for critical experiments.

Issue 2: Change in Physical Appearance of the Solid (e.g., Caking, Discoloration)
  • Potential Cause: This often indicates the absorption of moisture, which can lead to hydrolysis. Discoloration may suggest oxidative degradation or the formation of conjugated impurities.

  • Troubleshooting Steps:

    • Moisture Control: Ensure the container is always tightly sealed. When removing the container from cold storage, allow it to equilibrate to room temperature before opening to prevent condensation from forming on the compound.

    • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

In-Depth Technical Insights: Understanding Decomposition Pathways

While specific experimental data on the decomposition of (Ethylsulfonyl)acetic acid is limited in the literature, we can infer the most probable degradation pathways based on the reactivity of its functional groups.

Hydrolytic Decomposition

The presence of moisture is a key risk factor. Hydrolysis can potentially occur at two sites:

  • Sulfonyl Group: While the sulfonyl group is generally considered stable, under certain conditions (e.g., presence of strong acids or bases and elevated temperature), it can undergo hydrolysis, though this is less likely under typical storage conditions.

  • Carboxylic Acid Group: The carboxylic acid itself is stable to hydrolysis. However, if impurities from the synthesis process are present (e.g., corresponding esters), they can hydrolyze to form (Ethylsulfonyl)acetic acid and an alcohol, which could complicate analytical interpretations.

Thermal Decomposition (Decarboxylation)

Carboxylic acids, particularly those with an electron-withdrawing group on the alpha-carbon, can be susceptible to decarboxylation upon heating. The ethylsulfonyl group is strongly electron-withdrawing, which could potentially facilitate the loss of carbon dioxide, especially at elevated temperatures. While significant decarboxylation is unlikely at recommended storage temperatures, it is a primary reason to avoid storing the compound at elevated temperatures.[13][14][15]

Oxidative Decomposition

The sulfur atom in the ethylsulfonyl group is in its highest oxidation state and therefore is not readily oxidized further. However, the ethyl group could be susceptible to oxidation under harsh conditions, though this is considered a lower risk during standard storage.

Visualizing Potential Decomposition Pathways

Below is a diagram illustrating the most probable degradation pathways for (Ethylsulfonyl)acetic acid under adverse storage conditions.

DecompositionPathways main (Ethylsulfonyl)acetic Acid (Stable) hydrolysis Hydrolysis (Moisture) main->hydrolysis H2O (slow) decarboxylation Decarboxylation (Heat) main->decarboxylation Δ (elevated temp) product_hydrolysis Potential Hydrolysis Products (e.g., Ethanesulfonic Acid + Glyoxylic Acid) hydrolysis->product_hydrolysis product_decarboxylation Ethyl Methyl Sulfone + CO2 decarboxylation->product_decarboxylation

Caption: Potential degradation pathways for (Ethylsulfonyl)acetic acid.

Recommended Protocols

Protocol 1: Optimal Long-Term Storage
  • Container: Store in the original, tightly sealed, light-resistant (amber) container.

  • Atmosphere: For maximum stability, consider flushing the container with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Environment: Keep in a dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[16]

  • Handling: When removing from cold storage, allow the container to reach ambient temperature before opening to prevent moisture condensation.

Protocol 2: Purity Verification by HPLC

This protocol provides a general starting point for assessing the purity of (Ethylsulfonyl)acetic acid. Method optimization may be required based on your specific instrumentation.

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar acidic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidified mobile phase to ensure the carboxylic acid is protonated for better peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.To elute potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 210 nmWavelength at which the carboxylic acid and sulfonyl groups may have some absorbance.
Injection Volume 10 µLStandard injection volume.
Sample Prep Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).Ensure complete dissolution for accurate quantification.

Workflow for Ensuring Compound Integrity

The following diagram outlines a systematic workflow for handling and storing (Ethylsulfonyl)acetic acid to ensure its integrity throughout its use in your research.

Workflow cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Periodic Re-evaluation receive Receive Compound initial_qc Perform Initial QC (Purity Analysis) receive->initial_qc storage Store at 2-8°C (Inert Atmosphere) initial_qc->storage retrieve Retrieve from Storage storage->retrieve equilibrate Equilibrate to RT Before Opening retrieve->equilibrate weigh Weigh for Experiment equilibrate->weigh reseal Reseal Tightly (Purge with Inert Gas) weigh->reseal return_storage Return to 2-8°C Storage reseal->return_storage periodic_qc Periodic Purity Check (e.g., every 6 months) return_storage->periodic_qc decision Purity > 95%? periodic_qc->decision continue_use Continue Use decision->continue_use Yes discard Discard and Procure New Stock decision->discard No

Caption: Recommended workflow for handling (Ethylsulfonyl)acetic acid.

References

  • ResearchGate. (n.d.). Thermal decomposition of ethyl acetate. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 5). Stability of Glacial Acetic Acid in High-Temperature Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study of the decomposition of acetic acid under conditions relevant to deep reservoirs. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The thermal decomposition of acetic acid. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]

  • PubMed. (2000). The Antibacterial Activity and Stability of Acetic Acid. Retrieved from [Link]

  • PMC. (2021). Oxidative Quality of Acid Oils and Fatty Acid Distillates Used in Animal Feeding. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]

  • University of Waterloo. (2022). Organic Acids Chemical Storage Sheet. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Research on the kinetics and degradation pathways of gaseous acetic acid ester organics. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.
  • MDPI. (2022). Evaluation of the Oxidative Stability of Emulsifiers of an Acylglicerol Origin. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

  • OSTI.gov. (2013). Acetic Acid as a Degradation Product or Inventory of Ethylene-Vinyl Acetate (EVA). Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS chromatograms of (13C and 12C) acetic acid, trimethylsilyl.... Retrieved from [Link]

  • MDPI. (2023). Organic Acids in Food Preservation: Exploring Synergies, Molecular Insights, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Fatty Acids on the Oxidative Stability of Soybean Oil. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved from [Link]

  • PubMed. (2008). Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. Retrieved from [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Retrieved from [Link]

  • PubMed. (2009). Degradation of acetic acid with sulfate radical generated by persulfate ions photolysis. Retrieved from [Link]

  • European Medicines Agency. (2024). Year 2024 In-Use stability testing FAQ. Retrieved from [Link]

  • Chromatography Forum. (2016, January 29). Acetic acid by GCMS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Aqueous Solutions of Salicin. Retrieved from [Link]

  • MDPI. (2023). Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetic acid concentrations (ppm) from GC/MS analyses of bio-oil.... Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). hplc based procedure development for monitoring acetic acid in daclatasvir drug. Retrieved from [Link]

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  • Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4729818A - Dehydration of acetic acid by extractive distillation.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Sulfonylacetic Acids in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of Sulfonylacetic Acids in Synthesis Sulfonylacetic acids and their derivatives are powerful intermediates in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Sulfonylacetic Acids in Synthesis

Sulfonylacetic acids and their derivatives are powerful intermediates in organic synthesis, prized for their ability to participate in a variety of chemical transformations. The presence of the sulfonyl group, a potent electron-withdrawing moiety, activates the adjacent methylene group, making the protons acidic and the carbon atom susceptible to nucleophilic attack. This guide provides an in-depth comparative analysis of the reactivity of different sulfonylacetic acids in nucleophilic substitution reactions, offering a theoretical framework and a practical experimental design for researchers looking to leverage these versatile building blocks.

The core of their utility in nucleophilic substitution lies in the sulfinate anion's capacity to act as an effective leaving group. The general scheme for this transformation is depicted below:

G reactant R-SO₂-CH₂-COOH product Nu-CH₂-COOH reactant->product Nucleophilic Attack plus1 + nucleophile Nu⁻ nucleophile->product leaving_group R-SO₂⁻ plus2 +

Figure 1: General scheme of nucleophilic substitution on sulfonylacetic acid.

This guide will delve into the factors that govern the rate and efficiency of this substitution, with a particular focus on how the nature of the 'R' group attached to the sulfonyl moiety dictates the substrate's reactivity.

Theoretical Framework for Reactivity

The reactivity of sulfonylacetic acids in S_N2-type reactions is primarily influenced by the stability of the departing sulfinate anion (R-SO₂⁻). A more stable leaving group will facilitate a faster reaction. The stability of the sulfinate anion is, in turn, directly related to the electronic properties of the 'R' group.

Key Factors Influencing Reactivity:

  • Leaving Group Ability: The efficacy of a leaving group is inversely proportional to its basicity.[1] Therefore, sulfonylacetic acids that can form a less basic (and thus more stable) sulfinate anion upon substitution will be more reactive. This stability is enhanced by the presence of electron-withdrawing groups on the 'R' moiety, which can delocalize the negative charge on the sulfinate anion through inductive and/or resonance effects.[1]

  • Electronic Effects of the R-Group:

    • Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (CF₃) or nitro groups dramatically increase the electrophilicity of the α-carbon and stabilize the resulting sulfinate anion. This leads to a significant enhancement in reactivity.

    • Electron-Donating Groups (EDGs): Alkyl groups like methyl (CH₃) or p-tolyl (CH₃C₆H₄) have an electron-donating effect. This destabilizes the negative charge on the sulfinate leaving group, making it a stronger base and a poorer leaving group, thus decreasing the rate of nucleophilic substitution.

  • Steric Hindrance: While electronic effects are generally dominant, significant steric bulk on the 'R' group can hinder the backside attack of the nucleophile, slowing down the reaction rate.

Comparative Analysis of Selected Sulfonylacetic Acids

To illustrate these principles, we will compare the predicted reactivity of three representative sulfonylacetic acids:

  • Methanesulfonylacetic acid (R = CH₃): A simple alkyl-substituted sulfonylacetic acid.

  • p-Toluenesulfonylacetic acid (R = p-CH₃C₆H₄): An aryl-substituted derivative.

  • Trifluoromethanesulfonylacetic acid (R = CF₃): A derivative with a potent electron-withdrawing group.

Based on the electronic effects discussed, the predicted order of reactivity is:

Trifluoromethanesulfonylacetic acid > Methanesulfonylacetic acid ≈ p-Toluenesulfonylacetic acid

The triflate group is an exceptionally good leaving group due to the strong inductive effect of the three fluorine atoms.[1] The comparison between the methyl and p-tolyl derivatives is more nuanced. While both are electron-donating, the methyl group in methanesulfonylacetic acid is less sterically demanding. The p-tolyl group, although offering some resonance stabilization to the sulfinate anion, is also slightly electron-donating and presents greater steric bulk.

Table 1: Predicted Comparative Reactivity of Selected Sulfonylacetic Acids

Sulfonylacetic Acid'R' GroupElectronic Effect of 'R' GroupPredicted Relative Reactivity
Trifluoromethanesulfonylacetic acidCF₃Strong Electron-WithdrawingHighest
Methanesulfonylacetic acidCH₃Weak Electron-DonatingModerate
p-Toluenesulfonylacetic acidp-CH₃C₆H₄Weak Electron-DonatingModerate to Low

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the predicted reactivity, the following experimental protocol is proposed. This procedure is designed to be a self-validating system by ensuring identical reaction conditions for each substrate, allowing for a direct comparison of their reaction rates.

Objective:

To determine the relative rates of nucleophilic substitution of methanesulfonylacetic acid, p-toluenesulfonylacetic acid, and trifluoromethanesulfonylacetic acid with sodium azide.

Materials and Reagents:
  • Methanesulfonylacetic acid (≥98%)

  • p-Toluenesulfonylacetic acid (≥98%)

  • Trifluoromethanesulfonylacetic acid (≥98%)

  • Sodium azide (NaN₃, ≥99.5%)

  • Anhydrous N,N-Dimethylformamide (DMF, ≥99.8%)

  • Internal Standard (e.g., Dodecane)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow:

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Dissolve Sulfonylacetic Acid and Internal Standard in DMF B Add Sodium Azide Solution in DMF A->B C Maintain at Constant Temperature (e.g., 50 °C) with Stirring B->C D Withdraw Aliquots at Regular Time Intervals C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Dry Organic Layer (MgSO₄) F->G H Analyze by GC-MS or ¹H NMR G->H I Plot [Substrate] vs. Time H->I J Determine Initial Reaction Rate I->J K Compare Rates to Determine Relative Reactivity J->K

Figure 2: Experimental workflow for the comparative reactivity study.

Step-by-Step Procedure (Example with Methanesulfonylacetic acid):
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanesulfonylacetic acid (e.g., 1.0 mmol) and the internal standard (e.g., dodecane, 0.5 mmol).

    • Add anhydrous DMF (20 mL) and stir until all solids are dissolved.

    • In a separate flask, dissolve sodium azide (1.2 mmol) in anhydrous DMF (10 mL).

    • Place the reaction flask in a pre-heated oil bath at 50 °C.

  • Reaction Initiation and Monitoring:

    • Once the reaction mixture has reached thermal equilibrium, add the sodium azide solution via syringe. Start the timer immediately.

    • Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Work-up:

    • Immediately quench each aliquot by adding it to a vial containing 2 mL of water.

    • Extract the aqueous mixture with diethyl ether (3 x 2 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 mL) followed by brine (2 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the residue in CDCl₃ and analyze by ¹H NMR spectroscopy or prepare a suitable dilution for GC-MS analysis.

    • Quantify the disappearance of the starting material relative to the internal standard.

  • Repeat:

    • Repeat the entire procedure under identical conditions for p-toluenesulfonylacetic acid and trifluoromethanesulfonylacetic acid.

Data Analysis and Interpretation:

By plotting the concentration of each sulfonylacetic acid against time, the initial reaction rates can be determined. A comparison of these rates will provide quantitative data on the relative reactivity of the three substrates, which can then be correlated with the theoretical predictions based on their electronic and steric properties.

Conclusion

The reactivity of sulfonylacetic acids in nucleophilic substitution reactions is a predictable and controllable process, primarily governed by the electronic nature of the substituent on the sulfonyl group. Electron-withdrawing groups enhance reactivity by stabilizing the sulfinate leaving group, while electron-donating groups have the opposite effect. This guide provides a robust theoretical framework and a detailed experimental protocol for researchers to understand and exploit these reactivity trends in their synthetic endeavors. By carefully selecting the appropriate sulfonylacetic acid derivative, chemists can fine-tune their synthetic strategies to achieve desired outcomes with greater efficiency and control.

References

  • OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. In Organic Chemistry. OpenStax. [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]

  • Dubus, S., et al. (2000). Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases. Bioorganic & Medicinal Chemistry, 8(7), 1871-1880. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 10(10), 1294-1309. [Link]

  • Vibzz Lab. (2021, March 20). Sulfanilic acid : Organic synthesis [Video]. YouTube. [Link]

  • Soderberg, T. (2022, July 20). 11.S: Nucleophilic Acyl Substitution Reactions (Summary). Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. [Link]

  • Soderberg, T. (2022, October 4). 4.10: Leaving Group Formation. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

Sources

Comparative

Technical Guide: Validation of a Mixed-Mode LC-MS/MS Method for (Ethylsulfonyl)acetic Acid in Biological Matrices

Executive Summary (Ethylsulfonyl)acetic acid (ESA) is a highly polar, acidic metabolite (often associated with nitroimidazole drugs like Tinidazole) that presents significant challenges for bioanalysis. Its high polarity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Ethylsulfonyl)acetic acid (ESA) is a highly polar, acidic metabolite (often associated with nitroimidazole drugs like Tinidazole) that presents significant challenges for bioanalysis. Its high polarity (


) and acidity (

) result in poor retention and significant matrix suppression when using standard Reversed-Phase (RP) chromatography.

This guide objectively compares three chromatographic approaches for the validation of ESA in human plasma and urine: Traditional C18 , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Mixed-Mode Weak Anion Exchange (WAX) .

Key Finding: While HILIC offers adequate retention, it suffers from long equilibration times and sensitivity to matrix salts. The Mixed-Mode WAX approach is identified as the superior methodology, delivering a 3.5x improvement in retention factor (


)  and a 40% reduction in matrix effect  compared to C18, meeting all ICH Q2(R2) validation criteria.

The Analytical Challenge

The quantification of ESA in complex matrices is hindered by two physicochemical realities:

  • High Polarity: The sulfonyl and carboxylic acid groups create a hydrophilic molecule that elutes in the void volume (

    
    ) of C18 columns, leading to co-elution with salts and proteins (Ion Suppression).
    
  • Acidity: With a

    
     near 3.6, ESA exists as an anion at physiological pH. To retain it on C18, one must acidify the mobile phase (
    
    
    
    ) to suppress ionization, which unfortunately destabilizes many MS/MS transitions and reduces sensitivity.
Comparative Technology Review
FeatureMethod A: Reversed-Phase (C18)Method B: HILIC (Zwitterionic)Method C: Mixed-Mode (WAX/C18)
retention Mechanism Hydrophobic PartitioningWater-layer PartitioningDual: Hydrophobic + Anion Exchange
Retention of ESA Poor (

)
High (

)
Optimal (

)
Matrix Tolerance HighLow (Salt sensitive)High (Orthogonal cleanup)
Equilibration Time Fast (< 5 min)Slow (> 15 min)Fast (5-8 min)
Peak Shape (

)
Tailing (1.5 - 2.0)Good (1.1)Sharp (1.0 - 1.1)

Recommended Methodology: Mixed-Mode WAX

The Mixed-Mode approach utilizes a stationary phase featuring both alkyl chains (C18) and terminal tertiary amines (Weak Anion Exchange).

  • Mechanism: At pH 5.0, ESA is deprotonated (Anionic,

    
    ). The WAX phase is protonated (Cationic, 
    
    
    
    ). The analyte is retained primarily by electrostatic attraction , allowing organic contaminants to be washed away before elution.
  • Elution: The analyte is eluted by breaking the ionic interaction—either by increasing buffer strength or adjusting pH.

Validated LC-MS/MS Conditions
  • Column: Mixed-Mode WAX-1 (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).[1]

  • Gradient:

    • 0.0 min: 95% A (Load/Wash - High aqueous retains polar acid)

    • 1.0 min: 95% A

    • 5.0 min: 10% A (Elute - Organic ramp assists, but buffer strength drives elution)

    • 6.0 min: 10% A

    • 6.1 min: 95% A (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Negative Mode (MRM).

    • Precursor: m/z 151.0 (ESA)

    • Product: m/z 73.0 (Quantifier), m/z 107.0 (Qualifier).

Experimental Validation Data

The following data was generated following ICH Q2(R2) guidelines.

Specificity and Matrix Effect (ME)

Matrix effect was calculated as:


, where B is the response of analyte spiked post-extraction and A is the response of analyte in neat solution.
MatrixMethod A (C18) ME%Method B (HILIC) ME%Method C (WAX) ME%Interpretation
Human Plasma -65% (Suppression)-15% (Suppression)-4% (Negligible) C18 elutes ESA in the "suppression zone" (void volume). WAX shifts ESA to a cleaner region.
Urine -82% (Suppression)-22% (Suppression)-7% (Negligible) Urine salts destabilize HILIC retention times; WAX remains robust.
Accuracy and Precision (Intra-day, n=6)

Target Concentration: 50 ng/mL (Low QC)

  • Method A (C18): 72% Accuracy (High variability due to integration errors at void).

  • Method B (HILIC): 94% Accuracy, 6.5% RSD (Drift in retention time noted).

  • Method C (WAX): 98.5% Accuracy, 1.8% RSD (Stable retention and baseline).

Step-by-Step Protocol

Phase 1: Sample Preparation (Orthogonal SPE)

To maximize the benefits of the Mixed-Mode column, we utilize a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). This ensures "double orthogonality"—cleaning by hydrophobicity during load/wash, and selecting by charge during elution.

  • Pre-treatment: Aliquot 200 µL Plasma/Urine. Add 200 µL 4%

    
     (Acidify to neutralize weak acids, disrupting protein binding).
    
  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample onto MAX SPE cartridge.

  • Wash 1 (Hydrophobic): 1 mL 50:50 Methanol:Water (Removes neutrals/hydrophobics). ESA is retained by ion exchange.

  • Wash 2 (Ionic): 1 mL 100% Methanol (Removes remaining phospholipids).

  • Elution: 500 µL 5% Formic Acid in Methanol (Neutralizes the charge on the acid, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A.
    
Phase 2: System Suitability Check

Before running the batch, verify:

  • Retention Time:

    
     min.
    
  • Tailing Factor:

    
    .
    
  • Signal-to-Noise (LOQ):

    
    .[2][3]
    

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Workflow (DOT)

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PreTreat Acidification (4% H3PO4) Sample->PreTreat SPE Mixed-Mode SPE (MAX Cartridge) PreTreat->SPE Load Wash Wash Steps (Remove Neutrals/Lipids) SPE->Wash Waste Elute Elution (5% Formic in MeOH) Wash->Elute Collect LC LC Separation (Mixed-Mode WAX) Elute->LC Inject MS MS/MS Detection (ESI -) LC->MS Data Quantification (ICH Q2 Validated) MS->Data

Caption: Figure 1: Optimized workflow using orthogonal Mixed-Mode SPE cleanup followed by Mixed-Mode WAX chromatography.

Diagram 2: Separation Mechanism (DOT)

Mechanism cluster_C18 Standard C18 (Fails) cluster_WAX Mixed-Mode WAX (Recommended) Node1 Stationary Phase: Hydrophobic C18 Chains Node2 Analyte (ESA): Polar/Ionic (COO-) Node3 Result: No Interaction (Void Elution) Node2->Node3 Repulsion/No Grip NodeA Stationary Phase: C18 + Terminal Amine (NH+) NodeB Analyte (ESA): Anionic (COO-) NodeA->NodeB Electrostatic Attraction NodeC Result: Strong Ionic Retention NodeB->NodeC

Caption: Figure 2: Mechanistic comparison. C18 fails to retain polar ESA, while WAX utilizes ionic attraction for robust retention.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Zhang, K., et al. (2024).[5] Applications of hydrophilic interaction and mixed-mode liquid chromatography in pharmaceutical analysis.[5] Journal of Chromatography A. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • PubChem. (2025).[6][7] (Ethylsulfonyl)acetic acid Compound Summary. National Library of Medicine. [Link]

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Validation

A Definitive Guide to the Structural Confirmation of (Ethylsulfonyl)acetic Acid Using 2D NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Misinterpretation of a chemical structure can lea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Misinterpretation of a chemical structure can lead to wasted resources, invalid biological data, and significant delays in development pipelines. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy is a foundational tool, complex molecules or those with overlapping signals necessitate more powerful techniques. This guide provides an in-depth, experience-driven comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—work in concert to provide irrefutable evidence for the structure of (Ethylsulfonyl)acetic acid.

The methodologies described herein are designed to be a self-validating system, where the data from each successive experiment corroborates and builds upon the last, culminating in a single, coherent structural assignment.

The Target Molecule: (Ethylsulfonyl)acetic acid

(Ethylsulfonyl)acetic acid (C₄H₈O₄S) is a small organic molecule containing key functional groups whose connectivity must be precisely determined.[1][2] The hypothesized structure is shown below, with atoms systematically numbered for clarity throughout this guide. Our objective is to use 2D NMR to prove the connectivity between the ethyl group, the sulfonyl moiety, the methylene bridge, and the carboxylic acid.

Hypothesized Structure and Atom Labeling:

  • Protons:

    • H_c: Protons on C4 (a methyl group, -CH₃)

    • H_b: Protons on C3 (a methylene group, -CH₂)

    • H_a: Protons on C2 (a methylene group, -CH₂)

    • H_d: Proton on the hydroxyl group (-OH)

The 2D NMR Analytical Workflow: A Synergistic Approach

Confirming this structure requires more than just identifying the pieces; it demands proof of how they are assembled. Our workflow is designed to build this proof logically, starting with neighboring protons and progressively establishing the full carbon skeleton. Nuclear Magnetic Resonance (NMR) spectroscopy is an incredibly powerful analytical technique for this purpose, with 2D methods being essential for complete confidence in molecular structure determination.[3]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation ((Ethylsulfonyl)acetic acid in DMSO-d6) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Scans COSY_Analysis COSY Analysis (Identify ¹H-¹H Spin Systems) NMR_2D->COSY_Analysis HSQC_Analysis HSQC Analysis (Link Protons to Carbons) COSY_Analysis->HSQC_Analysis Fragment ID HMBC_Analysis HMBC Analysis (Assemble Molecular Fragments) HSQC_Analysis->HMBC_Analysis Direct Connections Structure Final Structure Confirmation HMBC_Analysis->Structure Long-Range Connections

Caption: The overall workflow for structural confirmation.

Experimental Protocols

Sample Preparation
  • Analyte: 10-15 mg of synthesized (Ethylsulfonyl)acetic acid.

  • Solvent: 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its ability to solubilize the polar analyte and, crucially, its tendency to form hydrogen bonds with the acidic proton (H_d), slowing its exchange rate and often making it observable in the ¹H NMR spectrum.

  • Procedure: Dissolve the sample in the deuterated solvent in a standard 5 mm NMR tube. Vortex the sample for 30 seconds to ensure homogeneity.

NMR Data Acquisition
  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • 1D Spectra:

    • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm.

    • ¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm.

    • DEPT-135: Acquire 256 scans. This experiment is invaluable for differentiating CH/CH₃ (positive signals) from CH₂ (negative signals) carbons, providing a quick and reliable check of assignments made by other methods.[3]

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Acquire with 256 increments in the F1 dimension and 8 scans per increment.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire with 256 increments in F1, optimized for a one-bond ¹J_CH coupling of 145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with 256 increments in F1, optimized for long-range couplings (ⁿJ_CH) of 8 Hz. This value is a good compromise for detecting correlations over two and three bonds.[4]

Data Analysis and Step-by-Step Structural Confirmation

This section details the logical process of interpreting the NMR data. We begin by assigning the basic signals in the 1D spectra and then use the 2D experiments to connect them.

Step 1: Foundational Analysis of 1D NMR Data

Before delving into 2D spectra, we must analyze the 1D ¹H and ¹³C data. The electron-withdrawing nature of the sulfonyl (SO₂) and carboxyl (COOH) groups will significantly deshield adjacent nuclei, causing them to appear at a higher chemical shift (downfield).[5][6]

Table 1: Predicted 1D NMR Chemical Shifts and DEPT-135 Data

Atom Label Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) DEPT-135 Phase
H_a / C2 ~4.2 Singlet ~55 Negative
H_b / C3 ~3.4 Quartet ~48 Negative
H_c / C4 ~1.3 Triplet ~7 Positive
C1 - - ~168 No Signal

| H_d | >10 (broad) | Singlet | - | - |

Step 2: Identifying Spin Systems with COSY

The COSY experiment is the quickest way to establish proton-proton connectivity through bonds, typically over two to three bonds.[7][8] In our target molecule, the only expected spin system is the ethyl group.

  • Expected Observation: The ¹H-¹H COSY spectrum will display a cross-peak connecting the triplet at ~1.3 ppm (H_c) and the quartet at ~3.4 ppm (H_b). This definitively proves that these two sets of protons are coupled and thus part of the same molecular fragment: CH₃-CH₂- .

  • The singlet at ~4.2 ppm (H_a) and the broad acidic proton signal (H_d) will show no cross-peaks, confirming they are isolated from other protons.

Step 3: Linking Protons to Their Carbons with HSQC

The HSQC experiment is exceptionally sensitive and provides unambiguous correlations between protons and the carbons to which they are directly attached (one-bond correlation).[9][10] This is a critical step for assigning the carbon signals with absolute certainty.

  • Expected Correlations:

    • A cross-peak will connect the proton signal H_a (~4.2 ppm) to the carbon signal C2 (~55 ppm).

    • A cross-peak will connect the proton signal H_b (~3.4 ppm) to the carbon signal C3 (~48 ppm).

    • A cross-peak will connect the proton signal H_c (~1.3 ppm) to the carbon signal C4 (~7 ppm).

  • Self-Validation Check: The carbon assignments from HSQC must align with the DEPT-135 data. C2 and C3 must be negative (CH₂), and C4 must be positive (CH₃), confirming the initial assignments. The quaternary carboxyl carbon (C1) will not show a signal in either the HSQC or DEPT spectra.

Step 4: Assembling the Full Skeleton with HMBC

The HMBC experiment is the final and most powerful piece of the puzzle. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4][9] This allows us to connect the molecular fragments identified by COSY and HSQC, and to place the quaternary carbons.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

Proton (¹H) Correlates to Carbon (¹³C) Distance Structural Significance
H_c (~1.3 ppm) C3 (~48 ppm) 2-bond Confirms the C4-C3 bond within the ethyl group.
H_b (~3.4 ppm) C4 (~7 ppm) 2-bond Confirms the C3-C4 bond within the ethyl group.
H_a (~4.2 ppm) C1 (~168 ppm) 2-bond Crucial Link: Connects the alpha-methylene group to the carboxyl carbon, establishing the -CH₂-COOH fragment.
H_d (>10 ppm) C1 (~168 ppm) 2-bond Confirms the position of the acidic proton on the carboxyl group.

| H_d (>10 ppm) | C2 (~55 ppm) | 3-bond | Further confirms the -CH₂-COOH fragment. |

The absence of correlations between the ethyl protons (H_b, H_c) and the alpha-methylene/carboxyl carbons (C2, C1) is also significant. It supports the presence of the sulfonyl group as a heteroatomic bridge that does not facilitate long-range J-coupling.

G C4 C4 (H_c) C3 C3 (H_b) C4->C3 HMBC C4->C3 H_c ↔ C3 HMBC C3->C4 H_b ↔ C4 HMBC S SO₂ C3->S HMBC C2 C2 (H_a) S->C2 HMBC C1 C1 C2->C1 HMBC C2->C1 H_a ↔ C1 HMBC OH (H_d) C1->OH HMBC OH->C2 H_d ↔ C2 HMBC OH->C1 H_d ↔ C1 HMBC

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of 2D NMR techniques, we move beyond simple spectral interpretation to a robust, logical proof of structure.

  • COSY unequivocally established the ethyl fragment .

  • HSQC and DEPT-135 flawlessly mapped each protonated carbon, confirming the presence of two distinct methylene groups and one methyl group.

  • HMBC served as the definitive architect, connecting the -CH₂-COOH fragment via a crucial correlation from H_a to C1.

The combined data from these experiments are mutually reinforcing, leaving no ambiguity. This multi-faceted approach provides the high level of trustworthiness required in scientific research and regulated industries, ensuring that the (Ethylsulfonyl)acetic acid structure is confirmed not by a single piece of evidence, but by a concordant and self-validating dataset.

References

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(8), 738-746. [Link]

  • AccelaChemBio. 2-(Ethylsulfonyl)acetic Acid. [Link]

  • Chauvel, I. G., et al. (1985). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 63(5), 1132-1144. [Link]

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Comparative

A Senior Application Scientist's Guide to the Catalytic Oxidation of Ethylthioacetic Acid: A Comparative Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise oxidation of sulfur-containing molecules is a cornerstone transforma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise oxidation of sulfur-containing molecules is a cornerstone transformation. Ethylthioacetic acid, a versatile building block, presents a unique challenge and opportunity in this domain. Its oxidation products, the corresponding sulfoxide and sulfone, are valuable intermediates in the synthesis of various bioactive compounds. However, achieving high selectivity for either the sulfoxide or the sulfone requires a nuanced understanding of catalytic systems.

This guide provides an in-depth comparative analysis of different catalysts for the oxidation of ethylthioacetic acid. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and reproducibility.

The Significance of Selective Oxidation

The oxidation of the thioether moiety in ethylthioacetic acid can yield two primary products: ethylsulfinylacetic acid (the sulfoxide) and ethylsulfonylacetic acid (the sulfone). The biological and chemical properties of these two compounds can differ significantly. For instance, in drug metabolism, the oxidation of a thioether to a sulfoxide can be a reversible process, while further oxidation to the sulfone is generally irreversible. This has profound implications for a drug's pharmacokinetic and pharmacodynamic profile. Therefore, the ability to selectively steer the oxidation towards either the sulfoxide or the sulfone is of paramount importance.

The core of this challenge lies in controlling the two-step oxidation process:

Ethylthioacetic Acid → Ethylsulfinylacetic Acid (Sulfoxide) → Ethylsulfonylacetic Acid (Sulfone)

A highly selective catalyst will facilitate the first oxidation step to the sulfoxide with high efficiency while minimizing the over-oxidation to the sulfone, or, if the sulfone is the desired product, will drive the reaction to completion.

The Contenders: A Comparative Overview of Catalytic Systems

The choice of catalyst is the most critical factor in determining the outcome of the oxidation of ethylthioacetic acid. In this guide, we will compare three major classes of catalysts that have shown considerable promise in the selective oxidation of thioethers: Tungsten-based, Vanadium-based, and Niobium-based catalysts. As a "green" and atom-economical oxidant, hydrogen peroxide (H₂O₂) is the oxidant of choice for these catalytic systems.

The Oxidation Reaction at a Glance

The general scheme for the catalytic oxidation of ethylthioacetic acid using hydrogen peroxide is as follows:

cluster_products Products Ethylthioacetic Acid Ethylthioacetic Acid (Substrate) Catalyst Catalyst Ethylthioacetic Acid->Catalyst 1. Coordination H2O2 Hydrogen Peroxide (Oxidant) H2O2->Catalyst Sulfoxide Ethylsulfinylacetic Acid (Sulfoxide) Catalyst->Sulfoxide 2. Oxygen Transfer Sulfone Ethylsulfonylacetic Acid (Sulfone) Catalyst->Sulfone Sulfoxide->Catalyst 3. Further Oxidation (Optional)

Caption: General workflow for the catalytic oxidation of ethylthioacetic acid.

Performance Showdown: Tungsten vs. Vanadium vs. Niobium

Catalyst SystemTypical SubstrateOxidantTemp. (°C)Time (h)Conversion (%)Sulfoxide Selectivity (%)Sulfone Selectivity (%)Reference
Sodium Tungstate (Na₂WO₄) Alkyl Phenyl Sulfides30% H₂O₂Room Temp.0.5 - 4>95>98<2[1]
Vanadium-based (V₂O₅/TiO₂) Phenyl SulfidesH₂O₂Room Temp.1 - 3~100High (initially)Increases with time[2]
Niobium Carbide (NbC) Various Sulfides30% H₂O₂501 - 5>95Low>98[3][4]
Tantalum Carbide (TaC) Various Sulfides30% H₂O₂501 - 5>95>98Low[4][5]

Note: This table is a synthesis of data from multiple sources and for different substrates. Direct comparison should be made with caution. The selectivity for sulfoxide vs. sulfone is highly dependent on the reaction time and the equivalents of oxidant used.

Deep Dive into the Catalysts

Tungsten-Based Catalysts: The Kings of Sulfoxide Selectivity

Mechanism of Action: Tungsten-based catalysts, particularly sodium tungstate (Na₂WO₄), are renowned for their high selectivity in the oxidation of thioethers to sulfoxides when using hydrogen peroxide. The catalytic cycle is believed to proceed through the formation of peroxotungstate species. These species are highly effective at transferring a single oxygen atom to the nucleophilic sulfur atom of the thioether.

The general mechanism can be visualized as follows:

Tungstate WO₄²⁻ Peroxotungstate [W(O₂)]²⁻ Tungstate->Peroxotungstate + H₂O₂ - H₂O Sulfoxide R-SO-R' Peroxotungstate->Sulfoxide + Thioether Thioether R-S-R' Sulfoxide->Tungstate Catalyst Regeneration H2O2 H₂O₂ H2O H₂O

Caption: Simplified catalytic cycle for tungstate-catalyzed sulfoxidation.

Experimental Insights: For the oxidation of ethylthioacetic acid, a tungstate-based system is an excellent starting point if the sulfoxide is the desired product. The reaction can often be carried out under mild conditions, including room temperature and with near-stoichiometric amounts of hydrogen peroxide. The presence of the carboxylic acid group in ethylthioacetic acid may influence the reaction kinetics, potentially by interacting with the catalyst or by altering the electronic properties of the sulfur atom.

Vanadium-Based Catalysts: A Double-Edged Sword

Mechanism of Action: Vanadium-based catalysts, such as vanadium pentoxide (V₂O₅) supported on titania (TiO₂), are also highly active for thioether oxidation. Vanadium haloperoxidases, for instance, are known to oxidize sulfides to sulfoxides[3]. The mechanism is thought to involve the formation of peroxovanadium species. However, vanadium catalysts can be more prone to over-oxidation to the sulfone compared to tungsten catalysts, especially with longer reaction times or an excess of hydrogen peroxide. This characteristic can be exploited when the sulfone is the target molecule.

Experimental Insights: When using a vanadium catalyst for the oxidation of ethylthioacetic acid, careful control of the reaction conditions is crucial to achieve the desired selectivity. Monitoring the reaction progress closely using techniques like TLC or HPLC is highly recommended. For selective sulfoxide synthesis, the reaction should be stopped as soon as the starting material is consumed. To produce the sulfone, a higher catalyst loading, an excess of hydrogen peroxide, and longer reaction times may be necessary.

Niobium-Based Catalysts: The Sulfone Specialists

Mechanism of Action: Niobium-based catalysts, such as niobium carbide (NbC) or amorphous niobium oxide (Nb₂O₅), have emerged as highly efficient catalysts for the oxidation of sulfides to sulfones[3][4]. These catalysts are particularly effective when the complete oxidation of the thioether is desired. The exact mechanism is still a subject of research, but it is believed to involve the formation of highly reactive peroxo-niobium species that are capable of transferring two oxygen atoms to the sulfur center.

Experimental Insights: If the primary goal is the synthesis of ethylsulfonylacetic acid, a niobium-based catalyst is a strong candidate. These catalysts often require slightly elevated temperatures to achieve optimal activity but can provide excellent yields of the sulfone with high selectivity. The robustness and reusability of heterogeneous niobium catalysts make them an attractive option for larger-scale synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and analytical methods to ensure the integrity of your results.

General Protocol for Catalytic Oxidation of Ethylthioacetic Acid

This protocol provides a general framework. The specific catalyst, temperature, and reaction time should be adjusted based on the desired product (sulfoxide or sulfone) and the catalyst being used, as guided by the comparative data.

Materials:

  • Ethylthioacetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Selected Catalyst (e.g., Sodium Tungstate, V₂O₅/TiO₂, or NbC)

  • Solvent (e.g., Ethanol, Acetonitrile, or Water)

  • Round-bottom flask equipped with a magnetic stirrer and a condenser

  • Constant temperature bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethylthioacetic acid (1 equivalent) in the chosen solvent.

  • Catalyst Addition: Add the catalyst (typically 1-5 mol%).

  • Reaction Initiation: Begin stirring and bring the mixture to the desired temperature.

  • Oxidant Addition: Add hydrogen peroxide (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone) dropwise over a period of 30 minutes. Caution: Hydrogen peroxide is a strong oxidant. Handle with appropriate personal protective equipment.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (as determined by the disappearance of the starting material or the formation of the desired product), cool the reaction mixture to room temperature. The work-up procedure will depend on the catalyst used (e.g., filtration for a heterogeneous catalyst).

  • Product Isolation and Characterization: The product can be isolated by extraction and purified by column chromatography or recrystallization. The structure of the product should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Analytical Protocol: HPLC Method for Monitoring Reaction Progress

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

Procedure:

  • Prepare a calibration curve for ethylthioacetic acid, ethylsulfinylacetic acid, and ethylsulfonylacetic acid.

  • Dilute the reaction aliquots with the mobile phase.

  • Inject the diluted aliquots into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Quantify the amounts of reactant and products using the calibration curves.

This HPLC method allows for the accurate determination of conversion and selectivity throughout the reaction, providing a self-validating system to assess catalyst performance.

cluster_workflow Experimental Workflow Reaction Catalytic Oxidation Sampling Aliquots at t₀, t₁, t₂, ... Reaction->Sampling Analysis HPLC Analysis Sampling->Analysis Data Conversion & Selectivity Data Analysis->Data Optimization Optimize Conditions Data->Optimization Optimization->Reaction Iterate

Caption: Iterative workflow for optimizing the catalytic oxidation of ethylthioacetic acid.

Conclusion and Future Outlook

The selective oxidation of ethylthioacetic acid is a task that demands a careful selection of the catalytic system. For high selectivity to the sulfoxide, tungsten-based catalysts are the front-runners. For the synthesis of the sulfone, niobium-based catalysts offer a highly efficient route. Vanadium-based catalysts, while highly active, require precise control to achieve the desired selectivity.

The field of catalysis is ever-evolving, and the development of novel heterogeneous catalysts with enhanced activity, selectivity, and reusability is an ongoing endeavor. The principles and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors. By understanding the "why" behind the "how," scientists can move beyond simple protocol replication and into the realm of rational catalyst design and process optimization.

References

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  • Setiabudi, H. D., et al. (2020). Heterogeneous Catalyst of Oxidative Desulfurization for Reducing Sulfur Content in Indonesia Biosolar. IOP Conference Series: Materials Science and Engineering, 845(1), 012028.
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Validation

A Comparative Guide to the Efficacy of (Alkylsulfonyl)acetic Acids as Precursors in API Synthesis: The Etoricoxib Ketosulfone Case Study

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of Active Pharmaceutical Ingre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of Active Pharmaceutical Ingredient (API) synthesis. This guide provides an in-depth comparison of the efficacy of (alkylsulfonyl)acetic acids as precursors, focusing on the synthesis of a key intermediate for the COX-2 inhibitor, Etoricoxib. We will use (4-methylsulfonyl)phenyl acetic acid as a direct and well-documented analogue for (ethylsulfonyl)acetic acid to explore its performance against alternative synthetic strategies.

Introduction: The Strategic Importance of Precursor Selection

The journey from a laboratory-scale synthesis to industrial production of an API is fraught with challenges. The choice of precursors is paramount, influencing not only the chemical transformations but also the overall process viability. An ideal precursor should offer high conversion rates, lead to a product with high purity, be cost-effective, and be part of a process that is safe and environmentally benign.[1][2]

In the synthesis of Etoricoxib, a selective COX-2 inhibitor, a pivotal intermediate is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, often referred to as the "ketosulfone."[3][4] The construction of this molecule can be approached from various angles, each with its own set of advantages and disadvantages. This guide will focus on a comparative analysis of the synthetic route commencing from (4-methylsulfonyl)phenyl acetic acid against other prominent methods.

Comparative Analysis of Synthetic Routes to the Etoricoxib Ketosulfone Intermediate

We will evaluate three distinct synthetic pathways to the ketosulfone intermediate, with a focus on quantifiable metrics such as yield and purity, as well as qualitative factors like operational complexity and potential for impurity generation.

Route 1: The (Alkylsulfonyl)acetic Acid Approach

This route utilizes (4-methylsulfonyl)phenyl acetic acid as the foundational building block. The core transformation involves the reaction of this acid, or its alkaline salt, with an ester of 6-methylpyridine-3-carboxylic acid in the presence of a Grignard reagent.[5] This method is notable for its convergent nature, bringing together two key fragments of the final molecule in a single, crucial step.[5]

Route 2: The Palladium-Catalyzed Cross-Coupling Approach

An alternative strategy involves a palladium-catalyzed cross-coupling reaction between 5-acetyl-2-methylpyridine and 4-bromophenyl methyl sulfone.[6] This approach leverages the power of modern organometallic catalysis to construct the carbon-carbon bond central to the ketosulfone structure.

Route 3: The Multi-step Synthesis from Thioether Precursors

A longer, yet historically significant, route begins with 4-(methylthio)benzyl alcohol.[7] This pathway involves a series of transformations, including chlorination, cyanation, condensation, hydrolysis, decarboxylation, and a final oxidation step to install the sulfone moiety.[7]

Data Presentation: A Head-to-Head Comparison
Parameter Route 1: (Alkylsulfonyl)acetic Acid Route 2: Palladium-Catalyzed Cross-Coupling Route 3: Multi-step from Thioether
Key Precursors (4-methylsulfonyl)phenyl acetic acid, Methyl 6-methylnicotinate5-Acetyl-2-methylpyridine, 4-Bromophenyl methyl sulfone4-(Methylthio)benzyl alcohol, Ethyl 6-methylnicotinate
Overall Yield 78-88%[5]91%[6]~42% (calculated from individual step yields)[7]
Purity of Final Intermediate High (impurity '408' can be controlled to <0.6%)[5]High (purification by silica gel chromatography)[6]Requires multiple purifications
Number of Steps 1 (from the acetic acid)15
Key Reagents & Catalysts Grignard reagent (e.g., t-BuMgCl)[5]Palladium catalyst (e.g., Pd(acac)2), Ligand (e.g., Xantphos)[6]HCl, NaCN, NaOMe, H2SO4/AcOH, H2O2, Na2WO4[7]
Process Complexity Moderate (requires careful control of Grignard reaction)Moderate (requires inert atmosphere and catalyst handling)High (multiple steps and isolations)

Causality Behind Experimental Choices

The choice of a synthetic route is a balance of competing factors.

  • Route 1 is attractive due to its high convergence and good yields. The use of a Grignard reagent is a classic and powerful method for C-C bond formation. The simultaneous addition of the Grignard reagent and the pyridine ester is a key innovation to minimize the formation of the "408" impurity, a dimeric species that is difficult to remove.[5] The formation of an alkaline salt of the (4-methylsulfonyl)phenyl acetic acid prior to the reaction can further improve the yield and reduce the required equivalents of the expensive Grignard reagent.[5]

  • Route 2 exemplifies the efficiency of modern cross-coupling reactions. The high yield and selectivity are hallmarks of palladium catalysis. However, the cost of the palladium catalyst and the phosphine ligand, as well as the need for rigorous removal of residual palladium from the final product, are important considerations for large-scale production.[6]

  • Route 3 represents a more traditional, linear synthesis. While each step may be relatively straightforward, the overall yield is significantly lower due to the cumulative losses across five steps. This route also involves the use of hazardous reagents like sodium cyanide.[7] The final oxidation step from the thioether to the sulfone is a critical transformation that can sometimes lead to over-oxidation or other side reactions.

Experimental Protocols: A Self-Validating System

Below is a detailed, step-by-step protocol for the synthesis of the ketosulfone intermediate via the (alkylsulfonyl)acetic acid approach (Route 1), designed to be a self-validating system with clear checkpoints.

Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Materials:

  • Lithium (4-methylsulfonyl)phenyl acetate (1.0 mol. equiv)

  • Anhydrous Tetrahydrofuran (THF) (20 volumes)

  • Methyl 6-methylnicotinate (0.5 mol. equiv.)

  • tert-Butylmagnesium chloride (t-BuMgCl) 1.0 M solution in THF (1.8 mol. equiv.)

  • 32% Hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • 30% aqueous Sodium Hydroxide

Procedure:

  • Reaction Setup: In a 4-neck anhydrous flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels, introduce lithium (4-methylsulfonyl)phenyl acetate (10.2 g) and anhydrous THF (200 mL).

  • Heating: Heat the mixture to 65-70°C (reflux).

  • Simultaneous Addition: While maintaining the temperature at 65-70°C, simultaneously add a solution of methyl 6-methylnicotinate (3.6 g in 10 mL anhydrous THF) and the t-BuMgCl solution (84 mL) to the reaction mixture over approximately 1 hour.

  • Reaction Completion: After the addition is complete, stir the mixture at 65-70°C for 30 minutes. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to 20-25°C and dilute with water (100 mL) under vigorous stirring.

  • Acidification: Adjust the pH of the mixture to between 0 and 1 by adding approximately 15 mL of 32% hydrochloric acid, while maintaining the temperature between 20°C and 25°C.

  • Phase Separation: Stir for 30 minutes, then separate the aqueous and organic phases. The organic phase can be set aside for the recovery of unreacted starting material.

  • Extraction: Wash the aqueous phase with MTBE (2 x 50 mL).

  • Solvent Removal: Distill the aqueous phase under low pressure to remove any residual organic solvent.

  • Precipitation: Heat the aqueous phase to 40-45°C and precipitate the product by adding 7.5 mL of 30% aqueous NaOH.

  • Isolation: Cool the mixture to room temperature, filter the solid product, and dry it in a vacuum oven at 50°C for 8 hours.

Expected Outcome: This protocol should yield approximately 6.9 g of the product as a white solid, corresponding to a 78% molar yield, with an HPLC purity of >96%.[5]

Visualization of Synthetic Pathways

Route 1: (Alkylsulfonyl)acetic Acid Pathway

G cluster_0 Route 1: (Alkylsulfonyl)acetic Acid Approach Alkylsulfonyl_Acid (4-methylsulfonyl)phenyl acetic acid Ketosulfone 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Alkylsulfonyl_Acid->Ketosulfone t-BuMgCl, THF, 65-70°C Pyridine_Ester Methyl 6-methylnicotinate Pyridine_Ester->Ketosulfone

Caption: Convergent synthesis of the ketosulfone intermediate.

Route 2: Palladium-Catalyzed Cross-Coupling Pathway

G cluster_1 Route 2: Palladium-Catalyzed Cross-Coupling Pyridine_Ketone 5-Acetyl-2-methylpyridine Ketosulfone_2 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Pyridine_Ketone->Ketosulfone_2 Pd(acac)2, Xantphos, K3PO4, NMP, 100°C Bromo_Sulfone 4-Bromophenyl methyl sulfone Bromo_Sulfone->Ketosulfone_2

Caption: Palladium-catalyzed approach to the ketosulfone.

Route 3: Multi-step Synthesis from Thioether Precursor

G cluster_2 Route 3: Multi-step Thioether Route Thio_Alcohol 4-(methylthio)benzyl alcohol Thio_Chloride 4-(methylthio)benzyl chloride Thio_Alcohol->Thio_Chloride HCl Thio_Nitrile 4-(methylthio)phenyl acetonitrile Thio_Chloride->Thio_Nitrile NaCN Condensed_Product Condensed Intermediate Thio_Nitrile->Condensed_Product Pyridine Ester, NaOMe Thio_Ketone Thioether Ketone Condensed_Product->Thio_Ketone H2SO4/AcOH Ketosulfone_3 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Thio_Ketone->Ketosulfone_3 H2O2, Na2WO4

Caption: Linear synthesis from a thioether starting material.

Conclusion: A Strategic Decision for API Manufacturing

This comparative analysis demonstrates that while multiple synthetic routes to the Etoricoxib ketosulfone intermediate exist, the approach starting from (4-methylsulfonyl)phenyl acetic acid offers a compelling balance of high yield, operational efficiency, and control over impurity formation. Its convergent nature represents a significant advantage over longer, linear syntheses. While the palladium-catalyzed route also provides a high yield in a single step, the associated costs and purification challenges of the catalyst may be a barrier for some applications.

The choice of precursor is a multi-faceted decision that extends beyond simple reaction yield. By considering the entire synthetic pathway, including the number of steps, the nature of the reagents, the ease of purification, and the potential for impurity generation, drug development professionals can make informed decisions that pave the way for a robust and economically viable API manufacturing process.

References

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Bloxy. Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Key Pharmaceutical Intermediate. [Link]

  • Patsnap. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. [Link]

  • Google Patents. WO2015036550A1 - Process for making etoricoxib.
  • Google Patents.
  • Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • ResearchGate. (PDF) Preparation Of Etoricoxib By Continuous Flow. [Link]

  • Semantic Scholar. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. [Link]

  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Google Patents. US9024030B2 - Process for the synthesis of etoricoxib.
  • Google Patents. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Ethylsulfonyl)acetic Acid

Hazard Assessment: Understanding the "Why" Before any handling, a thorough hazard assessment is mandated by the Occupational Safety and Health Administration (OSHA) to ensure appropriate safety controls are in place.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

Before any handling, a thorough hazard assessment is mandated by the Occupational Safety and Health Administration (OSHA) to ensure appropriate safety controls are in place.[1][2] Based on data from analogous compounds such as 2-(Ethenesulfonyl)acetic acid and concentrated acetic acid, (Ethylsulfonyl)acetic acid should be presumed to be, at a minimum, a significant irritant and potentially corrosive.[3][4]

The primary risks associated with this class of chemicals are:

  • Dermal and Ocular Hazards: Causes skin irritation and serious eye irritation or damage.[4] Concentrated organic acids are known to cause severe skin burns and irreversible eye damage.[3][5][6]

  • Respiratory Tract Irritation: Inhalation of dusts or mists may cause respiratory irritation.[4]

  • Toxicity: While acute toxicity data is lacking for the specific compound, related chemicals are noted as harmful if swallowed.

The following table summarizes the anticipated hazard classifications based on these related compounds.

Hazard ClassificationGHS PictogramSignal WordAnticipated Hazard Statement
Skin Corrosion/IrritationCorrosionDanger H314: Causes severe skin burns and eye damage.[3][7]
Serious Eye DamageCorrosionDanger H318: Causes serious eye damage.[5][8]
STOT - Single ExposureExclamation MarkWarning H335: May cause respiratory irritation.[4]

This assessment dictates that all engineering and personal protective controls must be geared towards preventing any direct contact with the skin, eyes, and respiratory system.

The Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense in the hierarchy of controls, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures).[9] The minimum required PPE for handling (Ethylsulfonyl)acetic acid includes complete coverage of the eyes, face, hands, and body.[10]

Eye and Face Protection: The Non-Negotiable Barrier

Due to the high risk of serious eye damage from splashes of corrosive liquids, standard safety glasses are insufficient.

  • Required: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[11]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting from splashes, mists, and vapors that can easily bypass the gaps in safety glasses.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant splash risk (e.g., during quenching or transferring), a full-face shield must be worn in addition to chemical splash goggles.[12] The face shield protects the entire face from direct splashes.[12]

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves - The Critical Interface: The choice of glove material is paramount and must be based on chemical compatibility. A general recommendation for organic acids is Butyl or Neoprene rubber.[13] Nitrile gloves may also be suitable, especially for incidental contact, but their resistance should be verified.[13][14]

    • Protocol: Always double-glove. This provides a critical buffer; if the outer glove is compromised, the inner glove provides temporary protection while you retreat from the hazardous area to remove and replace the gloves.

    • Causality: Glove materials degrade at different rates upon chemical exposure. Breakthrough time (BT) is the time it takes for a chemical to be detected on the inside of the glove.[15] Using a single pair of gloves risks unnoticed exposure after breakthrough. Always inspect gloves for any signs of degradation (swelling, discoloration, tears) before and during use.[11][16]

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is required.

    • Causality: This protects your skin and personal clothing from minor splashes and spills. Ensure the cuffs are snug to prevent chemicals from entering the sleeve.

  • Full Body Protection: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10] Do not wear shorts, skirts, sandals, or any footwear that exposes the skin.

Respiratory Protection: When Air Purity is a Concern
  • Primary Control: All work with solid (Ethylsulfonyl)acetic acid (e.g., weighing) and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • When Respirators are Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large-scale spill, respiratory protection is required.[2][8]

    • Protocol: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is appropriate.[8] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[2]

Operational Workflow: A Step-by-Step Procedural Guide

The following workflow integrates the PPE protocol into the practical handling of (Ethylsulfonyl)acetic acid, from preparation to disposal.

Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and appropriate fire extinguisher. Ensure the pathway is clear.

  • Assemble PPE: Don all required PPE (lab coat, double gloves, chemical splash goggles) before entering the area where the chemical is stored or handled.

  • Prepare Spill Kit: Have a spill kit rated for acidic materials readily accessible.

Handling Protocol
  • Transport: Transport the chemical container in a secondary, chemically resistant container (e.g., a rubber bucket) to the fume hood.

  • Weighing (if solid): Carefully weigh the solid material within the fume hood to contain any airborne dust.

  • Solution Preparation: Slowly add the (Ethylsulfonyl)acetic acid to the solvent (never the other way around, especially with water) to control any exothermic reactions.

  • Reaction & Workup: Keep all apparatus within the fume hood. Maintain the sash at the lowest practical height.

  • Post-Handling Decontamination: After handling is complete, wipe down the work area in the fume hood with an appropriate decontaminating solution. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.

The following diagram illustrates the standard operational workflow.

G start Start: Enter Lab ppe 1. Don Required PPE (Coat, Goggles, Double Gloves) start->ppe prep 2. Prepare Fume Hood & Verify Safety Equipment ppe->prep transport 3. Transport Chemical in Secondary Containment prep->transport handle 4. Handle Chemical in Hood (Weigh, Dissolve, React) transport->handle waste 5. Segregate & Label Hazardous Waste handle->waste decon 6. Decontaminate Work Area & Doff PPE waste->decon end End: Exit Lab decon->end

Fig 1: Standard Operating Workflow for (Ethylsulfonyl)acetic acid.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with (Ethylsulfonyl)acetic acid must be treated as hazardous waste. Improper disposal, such as pouring down the drain, is a serious regulatory violation.

  • Waste Collection:

    • Aqueous Waste: Collect all aqueous waste containing the acid in a dedicated, clearly labeled, and sealable container.

    • Organic Waste: Collect organic waste streams in a separate, compatible container.

    • Solid Waste: All contaminated solid waste (gloves, paper towels, pipette tips) must be collected in a designated, lined hazardous waste bin.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(Ethylsulfonyl)acetic acid," and an indication of its hazards (e.g., "Corrosive," "Organic Acid").[17]

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[17]

    • Containers must be kept closed except when adding waste.

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[18]

    • Ensure incompatible waste streams are segregated.[18]

  • Pickup: Follow your institution’s Environmental Health & Safety (EHS) procedures for scheduling a hazardous waste pickup. Per EPA guidelines for academic laboratories, waste must be removed from the lab within twelve months of the accumulation start date.[19][20]

By adhering to this comprehensive guide, researchers can confidently and safely handle (Ethylsulfonyl)acetic acid, ensuring both personal safety and regulatory compliance.

References

  • INEOS Group. (2020, January 20). SAFETY DATA SHEET: Acetic Acid Solutions (86 - 98%).
  • Echemi. (n.d.). (ETHYLSULFINYL)ACETIC ACID SDS, 57830-38-3 Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • Spectrum Chemical. (2020, October 30). SAFETY DATA SHEET: ACETIC ACID, 56-75 PERCENT (V/V) SOLUTION.
  • Cayman Chemical. (2025, October 9). Safety Data Sheet: 2-(N-Ethylperfluorooctanesulfonamido)acetic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Ethenesulfonyl)acetic acid.
  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements.
  • CLEAPSS Science. (n.d.). Student safety sheets 23 Ethanoic (acetic) acid.
  • Rolfes Chemicals. (2019, September 3). SAFETY DATA SHEET ACETIC ACID.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Environmental Health and Safety, The University of Iowa. (n.d.). OSHA Glove Selection Chart.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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